Zirconium(IV) tert-butoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2081-12-1 |
|---|---|
Molecular Formula |
C16H40O4Zr |
Molecular Weight |
387.71 g/mol |
IUPAC Name |
2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI Key |
WRMYASGYMABHCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Canonical SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Zirconium(IV) tert-butoxide: A Technical Guide for Advanced Chemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) tert-butoxide, with the chemical formula Zr(OC(CH₃)₃)₄, is a metal alkoxide that serves as a critical precursor and catalyst in a variety of advanced chemical processes. Its unique combination of reactivity and solubility in organic solvents makes it an invaluable tool in materials science for the deposition of zirconium-containing thin films and in organic synthesis for facilitating key carbon-carbon bond-forming reactions. This document provides a comprehensive overview of its chemical properties, structure, and applications, supported by detailed experimental protocols.
Core Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid at room temperature. It is highly sensitive to moisture and will readily hydrolyze upon contact with water, necessitating handling and storage under inert atmospheric conditions.[1] This reactivity is also harnessed in sol-gel processes for the synthesis of zirconia (ZrO₂) materials.
| Property | Value |
| CAS Number | 2081-12-1 |
| Molecular Formula | C₁₆H₃₆O₄Zr |
| Molecular Weight | 383.68 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | ~3 °C |
| Boiling Point | 81 °C at 3 mmHg |
| Density | 0.985 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.424 |
| Solubility | Decomposes in water; soluble in many organic solvents like toluene (B28343). |
Molecular Structure
This compound consists of a central zirconium(IV) ion coordinated to four tert-butoxide ligands. Unlike smaller zirconium alkoxides, such as n-propoxide or n-butoxide which tend to form oligomeric structures like dimers or tetramers in solution, this compound is presumed to be monomeric.[2] The significant steric bulk of the four tert-butyl groups surrounding the zirconium center likely prevents the formation of bridging alkoxide bonds that lead to oligomerization. This monomeric nature contributes to its volatility and solubility in nonpolar solvents. The coordination geometry around the zirconium atom is expected to be tetrahedral.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the alcoholysis of tetrakis(diethylamido)zirconium(IV) with tert-butanol (B103910). This procedure yields a high-purity product suitable for sensitive applications.[3]
Materials:
-
Tetrakis(diethylamido)zirconium(IV) (10 mmol)
-
Anhydrous tert-butanol (80 mmol)
-
Anhydrous toluene (50 mL total)
-
Schlenk flasks (100 mL and 25 mL)
-
Cannula
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Preparation: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be rigorously dried.
-
Reactant Setup: In a 100 mL Schlenk flask, dissolve tetrakis(diethylamido)zirconium(IV) (3.80 g, 10 mmol) in 40 mL of anhydrous toluene. In a separate 25 mL Schlenk flask, dissolve tert-butanol (5.93 g, 80 mmol) in 10 mL of anhydrous toluene.
-
Reaction: Cool the Schlenk flask containing the zirconium precursor to 0 °C using an ice bath. Slowly add the tert-butanol solution dropwise to the cooled, stirring zirconium solution via cannula transfer.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 1.5 hours.
-
Solvent Removal: Remove the toluene and any volatile byproducts under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. The receiving flask should be cooled with an ice bath. The pure this compound will distill at approximately 45 °C at 50 mTorr as a colorless liquid.[4]
Synthesis workflow for this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the identity and purity of the synthesized product.
-
Procedure:
-
Under an inert atmosphere, prepare an NMR sample by dissolving a small amount of this compound in a deuterated solvent (e.g., C₆D₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 500 MHz).
-
Expected Results:
-
¹H NMR (500 MHz, C₆D₆): A single sharp peak is expected at approximately δ 1.32 ppm, corresponding to the 36 equivalent protons of the four tert-butyl groups.[3]
-
¹³C NMR (125 MHz, C₆D₆): Two peaks are expected at approximately δ 75.3 ppm (quaternary carbon of the tert-butoxy (B1229062) group) and δ 33.1 ppm (methyl carbons of the tert-butoxy group).[3]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify characteristic functional group vibrations.
-
Procedure:
-
Obtain an IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Ensure the sample is protected from atmospheric moisture during the measurement.
-
Expected Results: The spectrum will be dominated by C-H stretching and bending vibrations from the tert-butyl groups. Key absorptions include strong C-H stretching bands around 2970-2870 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹ and 1365 cm⁻¹. The Zr-O stretching vibration is expected in the lower frequency region, typically around 600-500 cm⁻¹.
-
Reactivity and Applications
This compound is a versatile reagent with significant applications in both materials science and organic synthesis.
Precursor for Thin Film Deposition
It is widely used as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create high-purity zirconium oxide (ZrO₂) thin films.[1] These zirconia films are crucial in the manufacturing of:
-
Semiconductors: As high-k dielectric gate oxides in transistors.
-
Optical Coatings: For anti-reflective and highly reflective coatings.
-
Protective Layers: Providing corrosion and wear resistance.
Catalyst in Organic Synthesis
This compound functions as an efficient catalyst, particularly in reactions involving carbonyl compounds. One notable application is in the Aldol-Tishchenko reaction .[5][6] This domino reaction combines an aldol (B89426) addition with a Tishchenko reduction to synthesize 1,3-diol monoesters with high diastereoselectivity.[1][7]
The catalytic cycle is proposed to proceed through the following key steps:
-
Retro-Aldol Reaction: A β-hydroxy ketone (an aldol adduct) undergoes a retro-aldol reaction catalyzed by the zirconium alkoxide to generate a zirconium enolate in situ.[1]
-
Aldol Addition: This zirconium enolate then attacks an aldehyde, forming a new C-C bond and a zirconium alkoxide intermediate.
-
Tishchenko Reduction: The intermediate undergoes an intramolecular hydride transfer from the hemiacetal alkoxide to the ketone carbonyl, which is coordinated to the Lewis acidic zirconium center. This step is typically irreversible and stereodetermining.[8]
-
Product Release: The 1,3-diol monoester product is released, regenerating the active zirconium alkoxide catalyst.
Catalytic cycle of the Aldol-Tishchenko reaction.
This catalytic prowess makes this compound a valuable tool for the stereoselective synthesis of complex polyol structures, which are common motifs in natural products and pharmaceuticals.
References
- 1. The zirconium alkoxide-catalyzed aldol-Tishchenko reaction of ketone aldols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Zr(OBu)-catalysed synthesis of acetone aldol adducts and domino aldol-Tishchenko reactions with diacetone alcohol as enol equivalent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Zirconium(IV) tert-butoxide from Zirconium Tetrachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Zirconium(IV) tert-butoxide, a critical precursor in various high-tech sectors including thin film deposition and catalysis, from zirconium tetrachloride.[1] This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data, to assist researchers in the successful preparation of this moisture-sensitive organometallic compound.[1]
Introduction
This compound (Zr(OtBu)4) is a valuable metal alkoxide utilized in advanced manufacturing and research, particularly as a precursor for the deposition of zirconia (ZrO2) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its high purity is crucial for achieving desired material properties and device performance.[2] This guide focuses on synthetic routes starting from the readily available zirconium tetrachloride (ZrCl4), a common precursor in zirconium chemistry.[3] The methodologies presented are based on established literature and have been optimized for reproducibility and purity of the final product. All manipulations of these moisture-sensitive compounds require rigorously anhydrous conditions under an inert atmosphere (dry nitrogen or argon) using standard Schlenk line and glovebox techniques.[2]
Synthetic Methodologies
Two primary, well-documented methods for the synthesis of this compound from zirconium tetrachloride are presented: the alkoxide exchange from a zirconium amide intermediate and the direct salt metathesis reaction.
Method 1: Synthesis via Tetrakis(diethylamido)zirconium(IV) Intermediate
This two-step method involves the initial synthesis of tetrakis(diethylamido)zirconium(IV) from zirconium tetrachloride, followed by an alcoholysis reaction with tert-butanol (B103910).[2][4] This route is noted for producing a high-purity product.
Experimental Workflow: Method 1
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of Tetrakis(diethylamido)zirconium(IV) (Zr(NEt2)4) [2][5]
-
In a nitrogen-filled glovebox, load a 250 mL round-bottom flask with lithium diethylamide (8.70 g, 110 mmol) and toluene (80 mL).
-
Slowly and carefully add zirconium(IV) chloride (6.06 g, 26 mmol) to the stirred solution. The reaction is exothermic.
-
Seal the flask with a septum and continue stirring overnight at room temperature.
-
The following day, filter the reaction mixture to remove the precipitated lithium chloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation. The pure tetrakis(diethylamido)zirconium(IV) distills at approximately 130 °C at 50 mTorr as a colorless and transparent liquid.
Step 2: Synthesis of this compound (Zr(OtBu)4) [2][4]
-
In a nitrogen-filled glovebox, load a 100 mL Schlenk flask with the synthesized tetrakis(diethylamido)zirconium(IV) (3.80 g, 10 mmol) and toluene (40 mL).
-
In a separate 25 mL Schlenk flask, prepare a solution of anhydrous tert-butanol (5.93 g, 80 mmol) in toluene (10 mL).
-
Transfer both flasks to a Schlenk line. Cool the zirconium-containing flask with an ice bath (0 °C).
-
Add the tert-butanol solution dropwise to the zirconium suspension via cannula transfer.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation. The pure this compound distills at approximately 45 °C at 50 mTorr as a colorless and transparent liquid.[2]
| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio | Yield |
| Step 1 | |||||
| Zirconium(IV) chloride | 233.04 | 6.06 g | 26 | 1.00 | |
| Lithium diethylamide | 79.09 | 8.70 g | 110 | 4.23 | |
| Zr(NEt2)4 | 381.79 | 6.6 g | 17.3 | 67%[2] | |
| Step 2 | |||||
| Zr(NEt2)4 | 381.79 | 3.80 g | 10 | 1 | |
| tert-Butanol | 74.12 | 5.93 g | 80 | 8 | |
| Zr(OtBu)4 | 383.68 | 2.7 g | 7.0 | 71%[2][5] |
Table 1: Quantitative data for the synthesis of this compound via the diethylamide intermediate.
Method 2: Direct Synthesis from Zirconium Tetrachloride and Potassium tert-butoxide
This method provides a more direct route to this compound through a salt metathesis reaction between zirconium tetrachloride and potassium tert-butoxide.[6]
Reaction Pathway: Method 2
Caption: Direct synthesis of Zr(OtBu)4 via salt metathesis.
-
Under a nitrogen atmosphere, add potassium tert-butoxide and n-hexane to a three-necked flask. The ratio is approximately 100-400 mL of n-hexane for every 50 g of potassium tert-butoxide. Stir to create a uniform suspension.
-
Add zirconium tetrachloride to the reaction system. The molar ratio of zirconium tetrachloride to potassium tert-butoxide should be between 1:4.4 and 1:4.8. Maintain the temperature of the reaction system between 20 and 60 °C during the addition.
-
After the addition of zirconium tetrachloride is complete, maintain the reaction temperature between 40 and 65 °C and stir for 4 to 8 hours under the protection of an inert gas.
-
After the reaction is complete, remove the solvent (n-hexane) under atmospheric pressure.
-
Once the solvent is completely removed, perform vacuum distillation. Collect the fraction at 89-91 °C / 5 mmHg, which is the pure this compound compound.
| Parameter | Value |
| Molar Ratio (ZrCl4:K(OtBu)) | 1:4.4 to 1:4.8 |
| Solvent | n-hexane |
| Reaction Temperature | 40 - 65 °C |
| Reaction Time | 4 - 8 hours |
| Purification | Reduced pressure distillation |
| Boiling Point of Product | 89-91 °C at 5 mmHg |
Table 2: Reaction conditions for the direct synthesis of this compound.
Product Characterization
The synthesized this compound is a colorless to slightly yellow, moisture-sensitive liquid.[1][7] Proper identification and purity assessment are crucial.
| Property | Value | Reference |
| Chemical Formula | C16H36O4Zr | [1] |
| Molecular Weight | 383.68 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1][7] |
| Boiling Point | 81 °C / 3 mmHg[1]89-91 °C / 5 mmHg[6] | |
| Density | 0.985 g/mL at 25 °C | |
| 1H NMR (CDCl3) | δ 1.36 (s, 36H) | [6] |
| 1H NMR (C6D6) | δ 1.32 (s, 36H) | [2][5] |
| 13C NMR (C6D6) | δ 75.3, 33.1 | [2][5] |
Table 3: Physical and spectroscopic properties of this compound.
Safety and Handling
This compound is a combustible liquid that is highly sensitive to moisture and air.[1][7] It can cause skin and serious eye irritation and may cause respiratory irritation.[7] All handling must be performed under a dry, inert atmosphere. Store the compound in a tightly sealed container in a cool, well-ventilated place.[7]
Conclusion
This guide has detailed two robust and verified methods for the synthesis of high-purity this compound from zirconium tetrachloride. The two-step method involving a diethylamide intermediate offers a high-purity product with well-documented yields. The direct salt metathesis reaction with potassium tert-butoxide provides a more streamlined approach. The choice of method may depend on the availability of reagents, desired purity, and scale of the synthesis. Adherence to the detailed experimental protocols and safety precautions is essential for the successful and safe synthesis of this important chemical precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. osti.gov [osti.gov]
- 4. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN102295656A - Method for synthesizing zirconium tert-butoxide - Google Patents [patents.google.com]
- 7. prochemonline.com [prochemonline.com]
Zirconium(IV) tert-butoxide: A Comprehensive Technical Guide
CAS Number: 2081-12-1
Synonyms: Tetra-tert-butoxyzirconium, ZTB, Zirconium tert-butanolate, Tetra-tert-butyl zirconate.[1][2][3][4]
This technical guide provides an in-depth overview of Zirconium(IV) tert-butoxide, a versatile organometallic compound with significant applications in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a moisture-sensitive, combustible liquid.[1][5][6] It is a high-purity precursor essential for various deposition techniques and catalytic processes.[1] Its physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₄Zr |
| Molecular Weight | 383.68 g/mol [1][2][3] |
| Appearance | Clear to slightly yellow liquid[7][8] |
| Purity | Available in various grades, including ≥97% and 99.999% trace metals basis[1][3] |
Physical Properties
| Property | Value |
| Boiling Point | 81 °C at 3 mmHg[1][2] |
| Melting Point | 3 °C[7] |
| Density | 0.985 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.424[1][2] |
| Flash Point | 84 °C (183.2 °F) - closed cup[2] |
Chemical Identifiers
| Identifier | Value |
| InChI | 1S/4C4H9O.Zr/c41-4(2,3)5;/h41-3H3;/q4*-1;+4[1] |
| InChI Key | BGGIUGXMWNKMCP-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C)O--INVALID-LINK--(OC(C)(C)C)OC(C)(C)C[1] |
Safety and Handling
This compound is classified as a hazardous substance.[5] It is a combustible liquid and can cause skin and serious eye irritation.[6] Inhalation may lead to respiratory irritation, drowsiness, and dizziness.[5][6] Ingestion may be harmful, potentially causing lung damage if swallowed.[5]
Handling Precautions:
-
Handle under an inert atmosphere due to its high moisture sensitivity.[1][9]
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][9]
-
Avoid contact with water, moisture, and oxidizing agents.[6]
Applications
This compound is a key precursor in several advanced technological applications, primarily due to its ability to decompose cleanly to form zirconium oxide.
Thin Film Deposition
It is widely used as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to produce high-purity zirconium oxide (ZrO₂) thin films.[2][8] These films are critical components in:
-
Microelectronics: As high-k dielectric materials in semiconductors.[1]
-
Optical Coatings: For applications requiring precise refractive index and durability.[1]
-
Protective Layers: To enhance the corrosion and wear resistance of materials.[8]
Catalysis
This compound serves as a catalyst in various organic reactions. One notable application is in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using a hydroperoxide as the oxidant.[10] It is also utilized in aldol (B89426) reactions.[11]
Nanomaterial Synthesis
This compound is a precursor for the synthesis of porous zirconia and zirconia nanoparticles through sol-gel processes.[1] These nanomaterials have emerging applications in:
-
Catalyst Supports: Providing a high surface area for catalytic reactions.[1]
-
Advanced Ceramics: For manufacturing high-performance ceramic components.[1]
Role in Drug Development
While this compound itself is not used directly in therapeutics, it is a crucial precursor for synthesizing zirconia (ZrO₂) nanoparticles. These nanoparticles are being extensively researched for their potential in drug delivery systems due to their high surface area, biocompatibility, and stability.[1][5] Mesoporous zirconia nanoparticles have shown promise as carriers for a variety of active pharmaceutical ingredients (APIs).[5]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a modernized procedure for the synthesis of zirconium alkoxides.[12]
Materials:
-
Tetrakis(diethylamido)zirconium(IV)
-
Toluene (anhydrous)
-
Schlenk flasks
-
Cannula
-
Ice bath
-
Vacuum distillation setup
Procedure:
-
In a nitrogen-filled glovebox, load a 100 mL Schlenk flask with tetrakis(diethylamido)zirconium(IV) (10 mmol) and 40 mL of toluene.
-
In a separate 25 mL Schlenk flask, load tert-butanol (80 mmol) and 10 mL of toluene.
-
Transfer both flasks to a Schlenk line. Cool the zirconium-containing flask with an ice bath.
-
Slowly add the tert-butanol solution to the zirconium suspension dropwise via cannula transfer.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation. The pure product distills at approximately 45 °C at 50 mTorr.[2]
-
Store the final product, a colorless and transparent liquid, in a freezer inside a glovebox.[12]
Atomic Layer Deposition (ALD) of ZrO₂
The following is a generalized workflow for the ALD of zirconium oxide using this compound and water as precursors.
Cycle Steps:
-
Pulse A: Introduce this compound vapor into the reaction chamber. It reacts with the hydroxylated surface.
-
Purge A: Purge the chamber with an inert gas (e.g., nitrogen or argon) to remove unreacted precursor and byproducts.
-
Pulse B: Introduce water vapor (or another oxygen source) into the chamber. It reacts with the surface-bound zirconium precursor.
-
Purge B: Purge the chamber with the inert gas to remove unreacted water and byproducts.
This cycle is repeated to build the film layer by layer.
Catalytic Oxidation of a Secondary Alcohol
This protocol describes a general procedure for the zirconium-catalyzed oxidation of a secondary alcohol to a ketone.[10]
Materials:
-
Secondary alcohol
-
This compound (catalyst)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
3 Å Molecular sieves
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the secondary alcohol in the anhydrous solvent, add 3 Å molecular sieves.
-
Add a catalytic amount of this compound to the mixture.
-
Add tert-butyl hydroperoxide (TBHP) to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and work up to isolate the ketone product.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]
- 5. iris.unive.it [iris.unive.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Zirconium Nanoparticles It's Biological Synthesis and Biomedical Application: A Review, Plant, Science Publishing Group [sciencepublishinggroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Zirconium(IV) tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconium(IV) tert-butoxide, a key precursor in the synthesis of zirconium-based materials, exhibits distinct thermal behavior crucial for its application in various fields, including catalysis and advanced materials manufacturing. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. Through a synthesis of available data, this document outlines the decomposition temperature ranges, identifies the resulting products, and proposes a likely decomposition mechanism. Detailed experimental protocols for thermal analysis are also presented to aid in the replication and further investigation of these properties.
Introduction
This compound, with the chemical formula Zr(OC(CH₃)₃)₄, is a volatile, moisture-sensitive metal-organic compound. Its utility as a precursor for the deposition of high-purity zirconium oxide (ZrO₂) thin films and the synthesis of zirconia-based catalysts is well-established. The thermal characteristics of this compound are of paramount importance as they dictate the conditions required for its successful application in processes such as chemical vapor deposition (CVD) and sol-gel synthesis. Understanding the thermal stability and decomposition mechanism is critical for controlling the properties of the resulting zirconium-containing materials.
Thermal Stability and Decomposition Overview
The thermal decomposition of this compound is a critical process that leads to the formation of zirconium dioxide (ZrO₂). The stability of the compound is limited by temperature, and its decomposition is known to occur over a broad temperature range, generally reported between 180°C and 500°C. Upon heating, the compound breaks down, yielding solid zirconium oxide and volatile organic byproducts. The final solid product is typically zirconium dioxide, while the gaseous decomposition products primarily consist of carbon oxides.
Quantitative Thermal Analysis Data
While detailed and modern thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published in readily accessible literature, historical and related data provide valuable insights. The following table summarizes the key thermal properties based on available information.
| Thermal Property | Value/Observation | Source/Comment |
| Decomposition Temperature Range | 180°C - 500°C | This broad range is cited in older technical reports for pyrolysis applications. |
| Likely Onset of Decomposition | > 180°C | Based on vapor pressure data suggesting instability above this temperature. |
| Reported Decomposition Temperature | ~177°C | A value reported for "zirconium butoxide," which may refer to a different isomer. |
| Final Solid Product | Zirconium Dioxide (ZrO₂) | Consistently reported as the solid residue after complete decomposition. |
| Gaseous Decomposition Products | Carbon Oxides | General identification from safety data sheets. |
| Qualitative Product Analysis | Gas Chromatography | Mentioned in a 1963 technical report for the identification of principal decomposition products. |
Proposed Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through a multi-step mechanism involving the cleavage of the zirconium-oxygen bonds and subsequent reactions of the tert-butoxy (B1229062) ligands. A plausible pathway involves the initial homolytic cleavage of a Zr-O bond, followed by β-hydride elimination from the tert-butoxy radical to form isobutene and a hydroxyl group, which can then react further.
Experimental Protocols
To thoroughly investigate the thermal stability and decomposition of this compound, a combination of thermal analysis techniques is recommended. Due to the air-sensitive nature of the compound, all handling and sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This technique provides quantitative information on mass loss as a function of temperature while simultaneously identifying the evolved gaseous species.
-
Instrument: A high-resolution thermogravimetric analyzer coupled to a mass spectrometer.
-
Sample Preparation: In an inert atmosphere glovebox, load 5-10 mg of this compound into a clean, tared alumina (B75360) or platinum crucible.
-
TGA Parameters:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.
-
Temperature Range: 25 °C to 800 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron impact (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected fragments of tert-butanol, isobutene, water, CO, and CO₂.
-
Data Acquisition: Continuously acquire mass spectra throughout the TGA run.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpies of phase transitions and decomposition.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: In a glovebox, hermetically seal 2-5 mg of this compound in an aluminum or copper pan. An empty, sealed pan should be used as a reference.
-
DSC Parameters:
-
Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method allows for the separation and identification of complex mixtures of volatile and semi-volatile decomposition products.
-
Instrument: A pyrolysis unit directly coupled to a GC-MS system.
-
Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube in a glovebox.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: Program a stepped or ramped heating profile, for example, from 100 °C to 600 °C at 20 °C/min, to observe the evolution of different products at various temperatures.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column suitable for separating hydrocarbons and oxygenates.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that allows for the separation of expected products (e.g., initial temperature of 40 °C, ramp to 250 °C).
-
MS Detection: Full scan mode to identify all eluted compounds.
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.
Conclusion
The thermal stability and decomposition of this compound are fundamental to its use as a precursor in materials science. While existing data provides a general framework, this guide highlights the need for more detailed, modern analytical studies to fully elucidate the decomposition mechanism and kinetics. The proposed experimental protocols offer a systematic approach for researchers to obtain precise and comprehensive data, enabling better control over material synthesis processes and fostering the development of novel zirconium-based materials.
Zirconium(IV) tert-butoxide moisture sensitivity and handling
An In-depth Technical Guide to the Handling and Moisture Sensitivity of Zirconium(IV) tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
This compound (Zr(OtBu)4) is a valuable organometallic precursor and catalyst used in the synthesis of advanced ceramics, energy materials, and chiral compounds.[1][2] Its utility is intrinsically linked to its high reactivity, particularly its extreme sensitivity to moisture. This guide provides a comprehensive overview of the challenges posed by this moisture sensitivity and details the necessary protocols for its safe and effective handling.
Moisture Sensitivity and Hydrolysis
This compound is classified as a highly moisture-sensitive material.[1][3] This reactivity stems from the electrophilic nature of the zirconium center and the lability of the tert-butoxide ligands. Exposure to even trace amounts of water leads to a rapid and irreversible hydrolysis reaction.
The hydrolysis process is significantly faster than that of analogous titanium compounds, such as titanium tetrabutoxide.[4] The reaction proceeds quickly to form zirconium oxohydroxide, and ultimately, upon heating, zirconium dioxide (ZrO₂), along with tert-butanol (B103910) as a byproduct.[1][4] This reaction is often exothermic.[5] Due to the high reaction rate, it is difficult to isolate intermediate products like oxoalkoxides.[4] This sensitivity necessitates that all handling, storage, and transfer operations be conducted under strictly anhydrous and inert conditions.[5][6]
Caption: Hydrolysis pathway of this compound.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₄₀O₄Zr | [2] |
| Molecular Weight | 383.68 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [7][8] |
| Boiling Point | 90°C @ 5 mmHg | [2] |
| 70°C @ 2 mmHg | [8] | |
| Density / Specific Gravity | 0.985 g/mL | [7] |
| 0.960 g/mL | [8] | |
| Flash Point | 85°C (185°F) | [2][7] |
| 55°C (131°F) | [8] | |
| Solubility | Reacts with water | [7] |
| Sensitivity | Moisture, Light | [2][8] |
Handling and Storage Protocols
Due to its air-sensitive nature, this compound must be handled exclusively using air-free techniques under an inert atmosphere, such as dry argon or nitrogen.[9][10] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[9][11]
3.1 Storage
Proper storage is critical to maintaining the compound's purity.
-
Atmosphere: Store under a dry, inert gas (e.g., Nitrogen or Argon).[7][8]
-
Container: Keep in a tightly sealed, original container.[7][12] Ensure containers are clearly labeled and checked regularly for leaks.[12]
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and light.[7][8]
-
Incompatibilities: Store away from water, moisture, strong oxidizing agents, acids, and alcohols.[7][12]
3.2 Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety glasses or goggles.[7]
-
Skin Protection: Wear nitrile or rubber gloves and a lab coat or apron.[7]
-
Respiratory Protection: Use in a well-ventilated area.[7][12] For procedures with a risk of inhalation, a NIOSH-approved respirator may be necessary.
Caption: General workflow for handling this compound.
Detailed Experimental Protocols
The following section provides a detailed methodology for a common laboratory procedure involving this compound.
4.1 Protocol: Transfer of this compound via Schlenk Line
This protocol outlines the steps for safely transferring the liquid reagent from a storage vessel to a reaction flask using a dual-manifold Schlenk line.[9][10]
A. Preparation of Glassware and Schlenk Line:
-
Ensure all glassware (reaction flask, storage flask, syringes, cannula) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas.[9]
-
For rigorous applications, glassware can be flame-dried under vacuum to remove adsorbed water.[9]
-
Assemble the glassware on the Schlenk line.
-
Purge the Schlenk line and attached glassware with a positive flow of inert gas (argon is preferred over nitrogen as some compounds can react with N₂).[10]
-
Perform at least three "purge-and-refill" cycles on the reaction flask: evacuate the flask using the Schlenk line's vacuum pump and then refill it with inert gas.[9]
B. Reagent Transfer:
-
With the this compound container under a positive pressure of inert gas, carefully pierce the septum with a clean, dry needle connected to the inert gas line to maintain pressure.
-
Insert a long, flexible tube known as a cannula into the liquid.[9] The other end of the cannula should be inserted into the reaction flask, ensuring its tip is below the level of any solvent already present to avoid splashing.
-
A gentle positive pressure of inert gas in the storage vessel will push the liquid through the cannula into the reaction flask. Alternatively, a slight vacuum can be carefully applied to the receiving flask.
-
Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the storage vessel, to prevent siphoning.
-
Ensure all vessels are securely sealed under a positive pressure of inert gas.
C. Degassing of Solvents (If Required):
-
If the reaction solvent needs to be anhydrous and deoxygenated, it must be degassed prior to use.
-
A common method is "freeze-pump-thaw".[9] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, the vessel is closed, and the solvent is thawed. This cycle is repeated at least three times.[9][13]
-
Alternatively, bubbling a stream of inert gas through the solvent for an extended period can remove dissolved oxygen.
Spill and Disposal Considerations
-
Spills: In case of a spill, absorb the liquid with an inert material such as sand, diatomite, or a universal binder.[7] Place the contaminated material into a suitable container for disposal. Ensure adequate ventilation and prevent the spill from entering drains.[7]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[12] Due to its reactivity with water, this compound should be quenched carefully by slow addition to a suitable solvent (like isopropanol) before final disposal.
References
- 1. This compound electronic grade, 99.999 trace metals 2081-12-1 [sigmaaldrich.com]
- 2. This compound, 99.99% (metals basis), Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. strem.com [strem.com]
- 4. butlerov.com [butlerov.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. prochemonline.com [prochemonline.com]
- 8. fishersci.com [fishersci.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. ossila.com [ossila.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Molecular structure of Zr[OC(CH3)3]4
An in-depth guide to the molecular structure and characterization of Zirconium (IV) tert-butoxide (Zr[OC(CH₃)₃]₄), a key precursor in materials science and catalysis.
Executive Summary
Zirconium (IV) tert-butoxide, with the chemical formula Zr[OC(CH₃)₃]₄, is a highly reactive organometallic compound widely utilized as a precursor for the synthesis of zirconium-based materials, including thin films, nanoparticles, and catalysts.[1] While its stoichiometry suggests a simple monomeric structure with a central zirconium atom coordinated to four tert-butoxide ligands, its actual molecular structure, particularly in the liquid state or in solution, is more complex. Spectroscopic and analytical studies indicate a strong tendency for zirconium alkoxides to form oligomeric species, where multiple zirconium centers are linked by bridging alkoxide groups. This guide provides a comprehensive overview of the available structural data, experimental protocols for its synthesis and characterization, and a discussion of its chemical properties.
Physicochemical and Spectroscopic Data
The fundamental properties of Zirconium (IV) tert-butoxide are well-documented. It exists as a colorless to light yellow liquid at room temperature and is highly sensitive to moisture.[2][3] Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of Zr[OC(CH₃)₃]₄
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₆O₄Zr | [3] |
| Molecular Weight | 383.68 g/mol | [1][2] |
| Appearance | Clear to yellow liquid | [2][3] |
| Density | 0.985 g/mL at 25 °C | [1] |
| Boiling Point | 81 °C at 3 mmHg | [1] |
| Refractive Index | n20/D 1.424 | [1] |
| CAS Number | 2081-12-1 | [1] |
Table 2: NMR Spectroscopic Data for Zr[OC(CH₃)₃]₄ in C₆D₆
| Nucleus | Chemical Shift (δ) | Multiplicity | Reference(s) |
| ¹H NMR | 1.32 ppm | Singlet | [2] |
| ¹³C NMR | 75.3 ppm, 33.1 ppm | - | [2] |
Molecular Structure and Coordination Chemistry
A simple representation of Zr[OC(CH₃)₃]₄ depicts a monomeric molecule with a central zirconium atom. However, there is no definitive single-crystal X-ray diffraction data for this compound, likely due to its liquid state at ambient temperatures.
Studies on related zirconium alkoxides, such as zirconium n-butoxide, provide critical insights into the probable structure of the tert-butoxide derivative in solution. Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS) studies suggest that zirconium alkoxides do not exist as simple monomers but rather form oligomeric structures.[4] The basic structural unit for zirconium n-butoxide in n-butanol has been identified as a tetramer, where zirconium atoms are linked by bridging oxygen atoms from the alkoxide ligands.[4] These tetramers can further aggregate into larger particles.[4]
This oligomerization results in a complex coordination environment for the zirconium atoms, involving both terminal and bridging butoxide groups. This leads to non-equivalent bond lengths and distances within the cluster.
Table 3: Structural Data for Zirconium n-Butoxide Oligomers in Solution (as an analogue)
| Parameter | Distance | Description | Reference(s) |
| Zr-O Bond | ~2.0 Å | Likely terminal ligands | [4] |
| Zr-O Bond | ~2.2 Å | Likely bridging ligands | [4] |
| Zr-Zr Distance | 3.3 Å | Intra-tetramer distance | [4] |
| Zr-Zr Distance | 3.5 Å | Intra-tetramer distance | [4] |
| Zr-Zr Distance | 3.9 Å | Intra-tetramer distance | [4] |
The diagram below illustrates the conceptual difference between a simple monomeric unit and a more complex, realistic oligomeric (tetrameric) structure.
Caption: Idealized monomeric vs. oligomeric structures of Zirconium (IV) tert-butoxide.
Experimental Protocols
Synthesis of Zirconium (IV) tert-butoxide
A common and effective method for synthesizing high-purity Zirconium (IV) tert-butoxide involves the reaction of tetrakis(diethylamido)zirconium(IV) with anhydrous tert-butanol (B103910).[2][5] This procedure avoids halide impurities often present in syntheses starting from zirconium tetrachloride. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the high moisture sensitivity of the reagents and product.[2]
Materials:
-
Tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄)
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous toluene (B28343)
-
Schlenk flasks
-
Cannula
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Reagents: In a nitrogen-filled glovebox, a 100 mL Schlenk flask is charged with tetrakis(diethylamido)zirconium(IV) (10 mmol) and 40 mL of anhydrous toluene. A separate 25 mL Schlenk flask is charged with anhydrous tert-butanol (80 mmol, 8 equivalents) and 10 mL of anhydrous toluene.[5]
-
Reaction: Both flasks are sealed and transferred to a Schlenk line. The flask containing the zirconium precursor is cooled to 0 °C using an ice bath.[5]
-
Addition: The tert-butanol solution is added dropwise to the cooled and stirred zirconium suspension via cannula transfer.
-
Reaction Completion: Following the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 1.5 hours.[2]
-
Solvent Removal: The volatile components (toluene and diethylamine (B46881) byproduct) are removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. The pure Zirconium (IV) tert-butoxide is collected as a colorless, transparent liquid at approximately 45 °C at 50 mTorr.[2] The purified product should be stored under an inert atmosphere at low temperature.
The following diagram outlines the key steps in this synthesis workflow.
Caption: Workflow for the synthesis of Zirconium (IV) tert-butoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and purity of the synthesized product.
Protocol:
-
Sample Preparation: Under an inert atmosphere, a small amount of the distilled Zirconium (IV) tert-butoxide is dissolved in deuterated benzene (B151609) (C₆D₆).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. A single sharp peak is expected for the 36 equivalent protons of the four tert-butoxide groups. The typical chemical shift is δ 1.32 ppm.[2]
-
¹³C NMR Analysis: A carbon-13 NMR spectrum is acquired. Two distinct resonances are expected: one for the quaternary carbon attached to the oxygen atom (δ ~75.3 ppm) and one for the nine equivalent methyl carbons (δ ~33.1 ppm).[2] The absence of signals corresponding to diethylamine or toluene confirms the purity of the product.
Reactivity and Applications
Zirconium (IV) tert-butoxide is a versatile but highly reactive compound.
-
Hydrolysis: It reacts readily with water in a hydrolysis reaction to form zirconium dioxide (ZrO₂).[1] This reactivity is harnessed in sol-gel processes to create zirconia-based ceramics and catalyst supports.
-
Precursor for Deposition: Its volatility allows it to be used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques for depositing high-purity zirconium oxide thin films for electronic and optical applications.[1]
-
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions.[6]
References
- 1. harker.chem.buffalo.edu [harker.chem.buffalo.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 039546.09 [thermofisher.com]
A Technical Guide to the Commercial Availability and Purity of Zirconium(IV) tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Zirconium(IV) tert-butoxide, a critical precursor in various scientific and industrial applications, including the synthesis of advanced materials and pharmaceuticals. This document outlines the common purity grades available, typical impurities, and the analytical methods used for quality control.
Commercial Availability
This compound is readily available from a range of chemical suppliers. It is typically sold as a liquid and is offered in various quantities to suit both research and development needs as well as larger-scale production. Key suppliers include American Elements, Sigma-Aldrich (Merck), Strem Chemicals, Ereztech, and Thermo Scientific Chemicals.
The compound is marketed under several synonyms, including Tetra-tert-butoxyzirconium, ZTB, Zirconium tert-butanolate, and Tetra-tert-butyl zirconate.[1] When sourcing this material, it is crucial to specify the required purity grade to ensure it meets the demands of the intended application.
Purity Grades and Specifications
The purity of this compound is a critical parameter that can significantly impact the outcome of sensitive applications. Commercial offerings typically range from standard grades to high-purity electronic grades.
Table 1: Commercial Purities of this compound
| Supplier | Purity | Grade | Notes |
| Sigma-Aldrich | 99.999% | Electronic Grade (trace metals basis) | Purity excludes ~2000 ppm Zirconium.[1][2] |
| American Elements | Various | High purity, submicron, and nanopowder forms may be considered. | Produces to many standard grades including Mil Spec, ACS, Reagent, and Technical Grade.[3] |
| Strem Chemicals | 98%, 99% | --- | --- |
| Ereztech | 98%+ | --- | Purity method by integration NMR; Metal purity 99.99%-Zr.[4] |
| Thermo Scientific | 97+% | --- | --- |
| Aladdin Scientific | min 99.999% | Electronic Grade (metals basis) | [5] |
Electronic Grade: For applications in microelectronics and advanced materials, "electronic grade" this compound is available with purities as high as 99.999% on a trace metals basis.[1][2][5] This high purity is essential to minimize the introduction of metallic contaminants that can degrade the performance of electronic devices.
Impurity Profile
Understanding the potential impurities in this compound is crucial for quality control and for troubleshooting experimental outcomes. Impurities can arise from the starting materials, synthesis process, and subsequent handling and storage.
Metallic Impurities
For high-purity grades, the concentration of trace metals is a key specification. While a comprehensive list of all potential metallic impurities is supplier-specific, one common metallic impurity is Hafnium . A certificate of analysis for a 97+% grade of this compound indicated the presence of approximately 0.054% Hafnium.
Organic Impurities
The synthesis of this compound can lead to the presence of organic impurities. One of the primary concerns is the presence of residual starting materials or byproducts. For instance, in syntheses starting from Zirconium(IV) chloride, residual chloride can be a significant impurity if not adequately removed during purification.[6][7][8]
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing the presence of organic impurities. The proton NMR spectrum should conform to the expected structure of this compound.
Other Impurities
Due to its reactivity, this compound is sensitive to moisture and can hydrolyze. Therefore, it is critical to handle and store the material under an inert atmosphere to prevent the formation of zirconium oxides and other hydrolysis byproducts. Commercial products are typically packaged under an inert gas.
Quality Control and Analytical Methods
Suppliers employ various analytical techniques to certify the purity of this compound. Researchers can utilize similar methods for incoming material inspection and to monitor its stability over time.
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and is used to assess the presence of organic impurities.[3][4] |
| Inductively Coupled Plasma (ICP) Spectroscopy | Used for the determination of trace metal impurities. |
| Gas Chromatography (GC) | Can be used to detect volatile organic impurities. |
| Karl Fischer Titration | Determines the water content. |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can be found in the scientific literature.[6][8][9] These procedures often involve the reaction of a zirconium precursor, such as zirconium(IV) chloride, with a tert-butoxide source, followed by purification steps like distillation to remove impurities.[6][8]
Sourcing and Purity Verification Workflow
The following diagram illustrates a logical workflow for sourcing and verifying the purity of this compound for research and development purposes.
Caption: Workflow for Sourcing and Purity Verification.
Conclusion
The commercial availability of this compound spans a wide range of purities, catering to diverse research and industrial needs. For high-stakes applications such as in drug development and advanced electronics, sourcing high-purity grades and implementing rigorous quality control measures are paramount. A thorough understanding of potential impurities and the analytical methods for their detection is essential for ensuring the reliability and reproducibility of experimental results.
References
- 1. 叔丁醇锆 electronic grade, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound electronic grade, 99.999 trace metals 2081-12-1 [sigmaaldrich.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 叔丁醇锆 electronic grade, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Atomic Layer Deposition of ZrO₂ Using Zirconium(IV) tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality Zirconium dioxide (ZrO₂) thin films using Zirconium(IV) tert-butoxide (Zr(OtBu)₄) as the precursor via Atomic Layer Deposition (ALD). This document is intended for professionals in research and development who require precise control over thin film growth for applications ranging from advanced electronics to biocompatible coatings in drug delivery systems.
Introduction to ZrO₂ ALD with this compound
This compound is a liquid organometallic precursor well-suited for ALD due to its volatility and thermal stability within a specific temperature range.[1][2] It is a key material for depositing Zirconia (ZrO₂) thin films, which are of significant interest for a variety of applications due to their high dielectric constant, thermal stability, and biocompatibility.[3] The ALD process facilitates the growth of highly conformal and uniform films with atomic-level thickness control, which is critical for the fabrication of advanced devices and sophisticated biomedical coatings.[4]
While other precursors like tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) are also used for ZrO₂ ALD, this compound offers an alternative chemistry that can be advantageous for specific applications, particularly in low-temperature processes.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the ALD of ZrO₂ using this compound and compare it with the more widely reported precursor, TDMA-Zr.
Table 1: ALD Process Parameters for ZrO₂ Deposition
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Precursor Pulse Time (s) | Co-reactant Pulse Time (s) | Purge Time (s) |
| This compound | H₂O | 150 - 300[1] | Data not available | Not specified | Not specified | Not specified |
| TDMA-Zr | H₂O | 50 - 225[5] | 0.7 - 1.8[5] | 0.03[5] | 0.015[5] | 10 - 30[5] |
Table 2: Film Properties of ALD ZrO₂
| Precursor | Co-reactant | Deposition Temperature (°C) | Refractive Index | Dielectric Constant (κ) | Film Crystallinity |
| This compound | H₂O | 200 - 300 | ~1.95 | ~32 | Nanocrystalline |
| TDMA-Zr | H₂O | 150 - 250 | Not available | 7.5 - 11 | Amorphous to Crystalline[5] |
| TDMA-Zr | O₃ | 200 - 250 | ~2.1 | ~32.6 | Cubic/Orthorhombic[6][7] |
Experimental Protocols
Precursor Handling and Storage
This compound is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. Store the precursor in a tightly sealed container in a cool, dry place. For ALD, the precursor is typically loaded into a stainless-steel bubbler, which is then attached to the ALD system. The bubbler should be heated to a temperature that provides sufficient vapor pressure for consistent delivery into the reactor. A starting bubbler temperature of 70-80 °C is recommended.
Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass, or titanium) should be thoroughly cleaned to remove organic and particulate contamination. A common procedure for silicon wafers involves:
-
Sonication in acetone (B3395972) for 10 minutes.
-
Sonication in isopropanol (B130326) for 10 minutes.
-
Rinsing with deionized (DI) water.
-
Drying with a stream of dry nitrogen.
-
-
Surface Activation: To ensure a high density of reactive surface sites (e.g., -OH groups), a surface activation step is recommended. This can be achieved through:
-
UV-ozone treatment for 10-15 minutes.
-
A standard RCA clean (for silicon-based substrates).
-
Oxygen plasma treatment.
-
Atomic Layer Deposition of ZrO₂
The following is a generalized protocol for the ALD of ZrO₂ using this compound and water as the co-reactant. The optimal parameters will depend on the specific ALD reactor and substrate being used.
-
System Preparation:
-
Load the prepared substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (within the 150-300 °C window).[1]
-
Heat the this compound bubbler to 70-80 °C.
-
Heat the delivery lines to a temperature higher than the bubbler (e.g., 90-100 °C) to prevent precursor condensation.
-
Ensure the water co-reactant is at room temperature.
-
-
ALD Cycle: One ALD cycle consists of four steps:
-
Step 1: this compound Pulse: Introduce this compound vapor into the reactor. A starting pulse time of 0.5 - 2.0 seconds is recommended. The precursor will react with the hydroxyl groups on the substrate surface.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts. A purge time of 10 - 30 seconds is a typical starting point.
-
Step 3: Water Pulse: Introduce water vapor into the reactor. A starting pulse time of 0.1 - 1.0 seconds is recommended. The water will react with the precursor ligands on the surface, forming Zr-O bonds and regenerating hydroxyl groups for the next cycle.
-
Step 4: Purge: Purge the reactor with the inert gas to remove unreacted water and byproducts. A purge time of 10 - 30 seconds is recommended.
-
-
Deposition Thickness: Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC). The GPC should be experimentally determined for the specific process conditions.
Post-Deposition Annealing (Optional)
Post-deposition annealing can be performed to improve the film quality, increase crystallinity, and reduce defects. The annealing conditions will depend on the desired film properties and the substrate's thermal budget. A typical annealing process involves heating the coated substrate in a furnace under a controlled atmosphere (e.g., nitrogen, argon, or air) at temperatures ranging from 400 °C to 800 °C for a duration of 30 minutes to 2 hours.
Visualizations
ALD Cycle for ZrO₂ Deposition
Caption: ALD Cycle for ZrO₂ using Zr(OtBu)₄ and H₂O
Experimental Workflow
Caption: Experimental Workflow for ZrO₂ ALD
References
- 1. 叔丁醇锆 packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]
- 2. Zirconium(IV)tert-butoxide | Tetra-tert-butyl zirconate | C16H36O4Zr - Ereztech [ereztech.com]
- 3. researchgate.net [researchgate.net]
- 4. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Dielectric Property of High-k ZrO2 Films Grown by Atomic Layer Deposition Using Tetrakis(Dimethylamido)Zirconium and Ozone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Vapor Deposition of Zirconium Oxide Thin Films Using Zirconium(IV) tert-butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality Zirconium Oxide (ZrO₂) thin films using Zirconium(IV) tert-butoxide (Zr(OtBu)₄) as a precursor via Chemical Vapor Deposition (CVD). Zirconium oxide thin films are of significant interest for a wide range of applications, including as dielectric layers in microelectronics, protective coatings, and biocompatible surfaces relevant to drug delivery and medical devices.
Applications of Zirconium Oxide Thin Films
Zirconium oxide is a versatile ceramic material with a unique combination of physical and chemical properties, making it suitable for numerous high-technology applications:
-
Microelectronics: Due to its high dielectric constant and thermal stability, ZrO₂ is a promising candidate to replace silicon dioxide (SiO₂) as a gate dielectric in transistors, enabling further miniaturization of electronic components.[1][2]
-
Optical Coatings: ZrO₂ thin films are used in optical instruments due to their high refractive index and transparency over a wide spectral range.[3]
-
Thermal Barrier Coatings: The low thermal conductivity and high-temperature stability of zirconia make it an excellent material for thermal barrier coatings in aerospace and gas turbine engines.
-
Biocompatible Coatings: Zirconia is known for its biocompatibility and resistance to corrosion, making it a suitable material for coating medical implants and devices to improve their longevity and performance.
-
Gas Sensors: The electrical properties of ZrO₂ are sensitive to the surrounding gas composition, particularly oxygen, which allows for its use in gas sensing applications.
Precursor: this compound
This compound (Zr(OC(CH₃)₃)₄), also known as ZTB, is a commonly used metal-organic precursor for the CVD of zirconium oxide films.
Properties of this compound:
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Chemical Formula | C₁₆H₃₆O₄Zr |
| Molecular Weight | 383.68 g/mol |
| Boiling Point | 81 °C at 3 mmHg |
| Density | 0.985 g/mL at 25 °C |
ZTB is favored due to its relatively high volatility and lower decomposition temperature compared to other zirconium precursors. However, it is highly sensitive to moisture and must be handled under an inert atmosphere to prevent premature hydrolysis.[4]
Experimental Protocols for MOCVD of ZrO₂
This section provides a detailed protocol for the deposition of ZrO₂ thin films on silicon (100) substrates using a low-pressure MOCVD system.
Substrate Preparation
-
Clean the silicon (100) substrates by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Perform a final cleaning step using an in-situ plasma etch or a standard RCA clean to remove any native oxide layer immediately before deposition.
MOCVD Procedure
-
System Preparation:
-
Load the cleaned substrates into the MOCVD reactor.
-
Evacuate the reactor chamber to a base pressure of approximately 1 x 10⁻⁶ Torr.
-
Heat the this compound precursor in a bubbler to a stable temperature (e.g., 75 °C) to ensure a constant vapor pressure.
-
Maintain the gas lines at a temperature slightly higher than the bubbler (e.g., 85-90 °C) to prevent precursor condensation.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (ranging from 450 °C to 700 °C).
-
Introduce a carrier gas (e.g., high-purity Argon or Nitrogen) through the precursor bubbler to transport the ZTB vapor into the reaction chamber.
-
If an oxygen source is used, introduce high-purity oxygen (O₂) into the chamber through a separate gas line.
-
Maintain a stable deposition pressure within the reactor (e.g., 0.05 Torr).
-
The deposition time will vary depending on the desired film thickness and the deposition rate at the chosen parameters.
-
-
Post-Deposition:
-
After the desired deposition time, stop the precursor and oxygen flow.
-
Cool the substrate down to room temperature under a continuous flow of the inert carrier gas.
-
Vent the chamber to atmospheric pressure with the inert gas before removing the coated substrates.
-
Quantitative Data
The following tables summarize the effect of key process parameters on the properties of the resulting ZrO₂ thin films.
Table 1: Deposition Rate as a Function of Substrate Temperature [5][6]
| Substrate Temperature (°C) | Precursor Pressure (Torr) | Deposition Rate (Å/min) |
| < 573 | 0.05 | Negligible |
| 623 - 723 | 0.05 | Rapidly Increasing |
| 723 | 0.05 | ~76 |
| > 773 | 0.05 | Decreasing |
Table 2: Film Properties at Different Deposition Temperatures
| Substrate Temperature (°C) | Crystalline Phase | Film Morphology |
| 450 | Poorly crystalline, metastable | - |
| 500 | Monoclinic (strong preferred orientation) | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MOCVD of ZrO₂ thin films.
References
Sol-Gel Synthesis of Zirconia Nanoparticles Using Zirconium(IV) tert-butoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of zirconia (ZrO₂) nanoparticles via the sol-gel method, specifically utilizing Zirconium(IV) tert-butoxide as the precursor. The sol-gel process offers excellent control over the nanoparticle's physical properties, homogeneity, and purity at relatively low temperatures.[1] The final characteristics of the synthesized zirconia nanoparticles, such as crystalline phase and size, are highly dependent on parameters like the precursor used, thermal treatment, and the pH during hydrolysis.[1]
Overview of the Sol-Gel Process
The sol-gel method is a versatile technique for producing solid materials from small molecules. The process involves the conversion of a precursor solution (sol) into a solid, gel-like network (gel). For the synthesis of zirconia nanoparticles from this compound, the core reactions are hydrolysis and condensation.
-
Hydrolysis: The this compound precursor reacts with water, leading to the replacement of its tert-butoxide groups (-OC(CH₃)₃) with hydroxyl groups (-OH).
-
Condensation: The hydroxylated zirconium species then undergo condensation reactions, forming Zr-O-Zr bridges. This process results in the formation of a three-dimensional oxide network, which constitutes the gel.
Subsequent drying and calcination of the gel are crucial steps to remove residual organics and water, and to induce crystallization, thereby forming the final zirconia nanoparticles. The processing parameters at each stage significantly influence the properties of the resulting nanomaterials.
Experimental Protocols
The following protocols are based on established sol-gel synthesis principles for zirconium alkoxides. Due to the high reactivity of this compound, careful control of the hydrolysis reaction is essential to achieve uniform nanoparticles.
Materials and Equipment
-
Precursor: this compound (Zr(O-t-Bu)₄)
-
Solvent: Anhydrous ethanol (B145695) (C₂H₅OH) or isopropanol (B130326) ((CH₃)₂CHOH)
-
Catalyst: Nitric acid (HNO₃) or acetic acid (CH₃COOH)
-
Hydrolysis Agent: Deionized water (H₂O)
-
Equipment:
-
Glass reactor with a magnetic stirrer and reflux condenser
-
Syringe pump for controlled addition of water
-
Drying oven
-
Tube furnace for calcination
-
Standard laboratory glassware
-
Synthesis of Zirconia Nanoparticles
This protocol outlines a typical synthesis procedure. The molar ratios of reactants are critical and should be precisely controlled.
-
Preparation of the Precursor Solution:
-
In a dry glass reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in an anhydrous alcohol (e.g., ethanol or isopropanol) to achieve a desired concentration (e.g., 0.1 M).
-
Stir the solution until the precursor is completely dissolved.
-
-
Controlled Hydrolysis and Condensation:
-
To control the rate of hydrolysis and prevent rapid precipitation, a solution of deionized water, alcohol, and a catalyst (e.g., nitric acid) is prepared separately. The water-to-alkoxide molar ratio (R) is a key parameter influencing particle size.
-
Using a syringe pump, add the water-containing solution dropwise to the stirred precursor solution at a constant rate.
-
The reaction mixture will gradually turn into a translucent sol.
-
-
Gelation and Aging:
-
After the complete addition of the water solution, continue stirring the sol for a specified period (e.g., 1-2 hours) at room temperature.
-
The sol will eventually transform into a rigid gel.
-
Age the gel at a specific temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours) to strengthen the network structure.
-
-
Drying:
-
Dry the aged gel in an oven at a controlled temperature (e.g., 80-120°C) for an extended period (e.g., 12-24 hours) to remove the solvent and residual water, resulting in a xerogel.
-
-
Calcination:
-
Calcine the dried xerogel in a tube furnace at a specific temperature (e.g., 400-800°C) for a defined duration (e.g., 2-4 hours) in air. The calcination temperature significantly impacts the crystallinity and phase composition of the final zirconia nanoparticles. Higher calcination temperatures generally lead to increased crystallinity and larger particle sizes.
-
Data Presentation
The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting zirconia nanoparticles. This data is compiled from general knowledge of sol-gel synthesis of zirconia from various alkoxide precursors.
Table 1: Effect of Water-to-Alkoxide Molar Ratio (R) on Nanoparticle Size
| Water-to-Alkoxide Molar Ratio (R) | Expected Average Particle Size | Observations |
| Low (e.g., 1-2) | Larger | Slower hydrolysis and condensation rates can lead to the formation of fewer nuclei and larger particles. |
| Moderate (e.g., 4-6) | Smaller | A balanced rate of hydrolysis and condensation often results in a higher nucleation rate and smaller particle sizes. |
| High (e.g., >10) | May increase with agglomeration | Very rapid hydrolysis can lead to uncontrolled precipitation and agglomeration of particles. |
Table 2: Influence of Catalyst Type and Concentration on Gelation Time and Particle Characteristics
| Catalyst | Concentration | Expected Gelation Time | Expected Particle Characteristics |
| Nitric Acid | Low | Longer | May result in smaller, more uniform particles due to controlled reaction rates. |
| Nitric Acid | High | Shorter | Can lead to faster gelation but may also cause some agglomeration. |
| Acetic Acid | Low | Longer | Acts as a chelating agent, slowing down hydrolysis and promoting the formation of stable sols. |
| Acetic Acid | High | Shorter | Increased concentration can accelerate the reaction. |
Table 3: Effect of Calcination Temperature on Crystal Phase and Crystallite Size
| Calcination Temperature (°C) | Expected Predominant Crystal Phase | Expected Crystallite Size |
| 400 | Amorphous to Tetragonal | Small (e.g., 5-10 nm) |
| 600 | Tetragonal | Medium (e.g., 10-20 nm) |
| 800 | Tetragonal and/or Monoclinic | Larger (e.g., 20-40 nm) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the sol-gel synthesis process for zirconia nanoparticles.
Caption: Workflow of the sol-gel synthesis of zirconia nanoparticles.
Signaling Pathway of Sol-Gel Chemistry
The underlying chemical transformations in the sol-gel process can be visualized as a signaling pathway from the initial precursors to the final oxide network.
Caption: Chemical pathway of zirconia nanoparticle formation.
References
Zirconium(IV) tert-butoxide: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) tert-butoxide [Zr(OtBu)4] has emerged as a highly effective and versatile catalyst in a range of organic transformations. Its Lewis acidic nature, coupled with the steric bulk of the tert-butoxide ligands, imparts unique reactivity and selectivity in various synthetic applications. These application notes provide an overview of key uses, detailed experimental protocols, and mechanistic insights for reactions catalyzed by this compound, tailored for professionals in research and drug development.
Ring-Opening Polymerization (ROP) of Lactide
This compound is an efficient initiator for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer with significant applications in the biomedical field. The catalyst demonstrates high activity, allowing for controlled polymerization under relatively mild conditions.
Data Presentation: Ring-Opening Polymerization of rac-Lactide
| Entry | Catalyst Loading (mol%) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| 1 | 1 | 100:1 | 130 | 24 | >95 | 15,000 | 1.2 |
| 2 | 0.5 | 200:1 | 130 | 24 | >95 | 28,000 | 1.3 |
| 3 | 0.1 | 1000:1 | 180 | 2 | High | High | 1.5 |
Experimental Protocol: Synthesis of Polylactic Acid (PLA)
This protocol describes the bulk polymerization of rac-lactide using this compound as an initiator.
Materials:
-
rac-Lactide
-
This compound
-
Toluene (B28343) (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer with heating
Procedure:
-
In a glovebox, a Schlenk flask is charged with rac-lactide (e.g., 1.44 g, 10 mmol) and a magnetic stir bar.
-
A stock solution of this compound in anhydrous toluene is prepared (e.g., 0.1 M).
-
The desired amount of the catalyst solution (e.g., 1 mol%, 1 mL of 0.1 M solution for a 10 mmol scale) is added to the Schlenk flask containing the lactide.
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to the desired temperature (e.g., 130 °C) with vigorous stirring.
-
The polymerization is allowed to proceed for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the viscous mixture is dissolved in a minimal amount of dichloromethane (B109758).
-
The polymer is precipitated by adding the dichloromethane solution dropwise to a large volume of cold methanol with stirring.
-
The precipitated polylactic acid is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Mechanism of Ring-Opening Polymerization
The polymerization is believed to proceed via a coordination-insertion mechanism. The lactide monomer coordinates to the Lewis acidic zirconium center, followed by nucleophilic attack of a tert-butoxide group on the carbonyl carbon of the lactide, leading to ring opening and the formation of a growing polymer chain.
Caption: Coordination-insertion mechanism of lactide ROP.
Meerwein-Ponndorf-Verley (MPV) Reduction of Carbonyls
This compound is an effective catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective method for the reduction of aldehydes and ketones to the corresponding alcohols using a secondary alcohol as the hydride source.[1] This method is particularly useful for substrates containing other reducible functional groups that are sensitive to metal hydride reagents.
Data Presentation: MPV Reduction of Cyclohexanone (B45756)
| Entry | Catalyst | Substrate | Hydride Donor | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Zr(OtBu)4 | Cyclohexanone | Isopropanol (B130326) | 80 | 6 | 95 | >99 |
| 2 | Zr(OtBu)4 | 4-tert-Butylcyclohexanone | Isopropanol | 82 | 4 | 98 | >99 |
Experimental Protocol: MPV Reduction of Cyclohexanone
This protocol details the reduction of cyclohexanone to cyclohexanol (B46403) using this compound and isopropanol.
Materials:
-
Cyclohexanone
-
This compound
-
Isopropanol (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
A round-bottom flask is charged with cyclohexanone (e.g., 0.98 g, 10 mmol) and anhydrous isopropanol (e.g., 20 mL).
-
This compound (e.g., 5 mol%, 0.19 g, 0.5 mmol) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 82 °C) with stirring under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion (e.g., 6 hours), the reaction is cooled to room temperature.
-
The mixture is quenched by the slow addition of water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude cyclohexanol can be purified by distillation or column chromatography.
Mechanism of Meerwein-Ponndorf-Verley Reduction
The MPV reduction proceeds through a six-membered cyclic transition state.[2] The carbonyl substrate and the hydride donor alcohol coordinate to the zirconium center. A hydride is then transferred from the coordinated alcohol to the carbonyl carbon, resulting in the formation of the product alcohol and a ketone byproduct.[3]
Caption: Mechanism of the MPV reduction.
Oxidation of Alcohols
This compound, in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), can catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This method offers a valuable alternative to chromium-based and other heavy metal oxidants.
Data Presentation: Oxidation of Benzyl (B1604629) Alcohol
| Entry | Catalyst | Oxidant | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (B42025) (%) |
| 1 | Zr(OtBu)4 | TBHP | Benzyl Alcohol | 90 | 4 | 92 | 98 |
| 2 | Zr(OtBu)4 | H2O2 | Benzyl Alcohol | 80 | 6 | 85 | 95 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes the oxidation of benzyl alcohol using this compound and TBHP.[4]
Materials:
-
Benzyl alcohol
-
This compound
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Two-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
A two-neck round-bottom flask equipped with a reflux condenser is charged with benzyl alcohol (e.g., 1.08 g, 10 mmol) and acetonitrile (e.g., 20 mL).
-
This compound (e.g., 2 mol%, 0.077 g, 0.2 mmol) is added to the solution.
-
tert-Butyl hydroperoxide (e.g., 1.5 equivalents, 2.1 mL of 70% aqueous solution) is added dropwise to the stirred mixture.
-
The reaction mixture is heated to 90 °C and stirred for 4 hours.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the reaction is cooled to room temperature and quenched with an aqueous solution of sodium sulfite.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting benzaldehyde can be purified by distillation or column chromatography.
Mechanism of Alcohol Oxidation
The proposed mechanism involves the formation of a zirconium-peroxo species from the reaction of this compound and the hydroperoxide. This species then interacts with the alcohol, facilitating the abstraction of a hydride from the alcohol's α-carbon, leading to the formation of the carbonyl compound.
Caption: Proposed mechanism for alcohol oxidation.
Aldol (B89426) Condensation
This compound can act as a solid base catalyst in aldol condensation reactions, for instance, in the crossed-aldol condensation of benzaldehyde and acetone (B3395972) to produce benzalacetone and dibenzalacetone. While often used in heterogeneous systems (as zirconia), the soluble alkoxide can also promote this transformation.
Data Presentation: Crossed-Aldol Condensation of Benzaldehyde and Acetone
| Entry | Catalyst | Benzaldehyde:Acetone Ratio | Temperature (°C) | Time (h) | Benzalacetone Yield (%) | Dibenzalacetone Yield (%) |
| 1 | Zr(OtBu)4 | 1:2 | 60 | 8 | 65 | 20 |
| 2 | Zr(OtBu)4 | 2:1 | 60 | 8 | 40 | 55 |
Experimental Protocol: Crossed-Aldol Condensation
This protocol outlines the synthesis of benzalacetone and dibenzalacetone from benzaldehyde and acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
This compound
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mol%) in a mixture of ethanol and acetone.
-
Add benzaldehyde dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
After the reaction is complete (e.g., 8 hours), cool the mixture to room temperature.
-
Neutralize the reaction with dilute hydrochloric acid.
-
Extract the products with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The products can be separated and purified by column chromatography.
Logical Relationship in Crossed-Aldol Condensation
The reaction proceeds through the formation of an enolate from acetone, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of benzalacetone. A second condensation with another molecule of benzaldehyde can then occur to form dibenzalacetone.
Caption: Reaction pathway for crossed-aldol condensation.
References
Application Notes and Protocols for Low-Temperature Deposition of Zirconium Oxide Films with Zirconium(IV) tert-butoxide (ZTB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the low-temperature deposition of high-quality zirconium oxide (ZrO₂) thin films using Zirconium(IV) tert-butoxide (ZTB) as a precursor. The methodologies described herein are suitable for a variety of applications, including the fabrication of dielectric layers in electronic devices, biocompatible coatings for medical implants, and catalytic surfaces.
Introduction
Zirconium oxide is a versatile ceramic material with a high dielectric constant, wide bandgap, excellent thermal stability, and biocompatibility. Traditional methods for depositing ZrO₂ films often require high temperatures, limiting their application on temperature-sensitive substrates. The use of this compound (Zr(OtBu)₄), a metal-organic precursor, enables the deposition of ZrO₂ films at significantly lower temperatures through techniques such as Chemical Vapor Deposition (CVD) and sol-gel processes. This allows for the integration of ZrO₂ films onto a wider range of materials, including polymers and flexible electronics.
Deposition Techniques
Two primary low-temperature methods for depositing ZrO₂ films using ZTB are detailed below:
-
Photo-Assisted Chemical Vapor Deposition (PACVD): This method utilizes ultraviolet (UV) irradiation to facilitate the decomposition of the ZTB precursor at lower temperatures than conventional CVD.
-
Sol-Gel Synthesis: This wet-chemical technique involves the hydrolysis and condensation of ZTB in a solution to form a sol, which is then deposited as a thin film and converted to ZrO₂ at low temperatures.
Quantitative Data Summary
The following tables summarize key quantitative data for ZrO₂ films deposited at low temperatures using ZTB, as reported in various studies.
Table 1: Film Properties from Photo-Assisted Chemical Vapor Deposition (PACVD)
| Deposition Temperature (°C) | Precursor | Resulting Film Phase | Refractive Index |
| 100 | ZTB | Amorphous | - |
| 250 | ZTB | Polycrystalline (mixture) | - |
| 300 | ZTB | Polycrystalline (mixture) | 2.1 |
Table 2: Film Properties from Chemical Vapor Deposition (CVD) without Photo-Assistance
| Substrate Temperature (°C) | Precursor | Resulting Film Phase |
| 450 | ZTB | Poorly crystalline, metastable |
| 500 | ZTB | Monoclinic (strong preferred orientation) |
Experimental Protocols
Protocol 1: Low-Temperature Photo-Assisted Chemical Vapor Deposition (PACVD) of ZrO₂ Films
This protocol describes a generalized procedure for the deposition of ZrO₂ thin films using ZTB in a photo-assisted CVD system.
Materials:
-
This compound (ZTB, solid precursor)
-
High-purity nitrogen (N₂) or argon (Ar) gas
-
Substrates (e.g., silicon wafers, quartz, or temperature-sensitive polymers)
-
Cleaning solvents (e.g., acetone, isopropanol (B130326), deionized water)
Equipment:
-
Low-pressure CVD reactor with a precursor delivery system
-
Substrate heater with temperature control
-
UV irradiation source (e.g., excimer lamp)
-
Vacuum pump and pressure gauges
-
Mass flow controllers for gas handling
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Place the cleaned substrates onto the substrate heater in the CVD reactor.
-
-
System Setup:
-
Load the ZTB precursor into the precursor bubbler. Gently heat the bubbler to increase the vapor pressure of the ZTB.
-
Evacuate the reactor chamber to a base pressure of approximately 10⁻⁶ Torr.
-
Introduce a carrier gas (N₂ or Ar) through the precursor bubbler to transport the ZTB vapor into the reactor. Control the flow rate using a mass flow controller.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 100-300°C).
-
Introduce the ZTB vapor into the reaction chamber.
-
Activate the UV irradiation source to initiate the photochemical decomposition of the ZTB on the substrate surface.
-
Maintain a constant pressure within the reactor during deposition.
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the UV source and the precursor flow.
-
Cool the substrate down to room temperature under a continuous flow of inert gas.
-
Vent the reactor and remove the coated substrates.
-
Protocol 2: Low-Temperature Sol-Gel Synthesis of ZrO₂ Films
This protocol outlines a general method for preparing ZrO₂ thin films via a sol-gel route using ZTB.
Materials:
-
This compound (ZTB)
-
Anhydrous ethanol (B145695) or isopropanol (solvent)
-
Deionized water (for hydrolysis)
-
Acid or base catalyst (e.g., nitric acid or ammonia, optional)
-
Substrates (e.g., glass slides, silicon wafers)
-
Cleaning solvents
Equipment:
-
Glove box or fume hood for handling precursors
-
Magnetic stirrer and hotplate
-
Spin coater or dip coater
-
Oven or hotplate for drying and annealing
Procedure:
-
Sol Preparation:
-
In an inert atmosphere (e.g., inside a glove box), dissolve ZTB in the chosen anhydrous alcohol to form a precursor solution.
-
Separately, prepare a solution of deionized water in the same alcohol.
-
Slowly add the water-alcohol solution to the ZTB solution while stirring vigorously. This initiates the hydrolysis and condensation reactions. A catalyst can be added to control the reaction rate.
-
Continue stirring the solution for a specified period (e.g., 1-24 hours) at room temperature to allow the sol to age.
-
-
Film Deposition:
-
Clean the substrates as described in Protocol 1.
-
Deposit the sol onto the substrate using a spin coater or dip coater.
-
Spin Coating: Dispense the sol onto the center of the substrate and spin at a controlled speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed.
-
-
-
Drying and Annealing:
-
Dry the coated substrates on a hotplate or in an oven at a low temperature (e.g., 80-120°C) to remove the solvent.
-
Perform a final annealing step at a slightly higher temperature (e.g., 300-500°C) to promote the conversion of the gel to a dense ZrO₂ film and to improve its crystallinity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the low-temperature deposition of ZrO₂ films using ZTB.
Signaling Pathways and Chemical Mechanisms
The low-temperature deposition of ZrO₂ from ZTB involves the decomposition of the precursor molecule. In the case of CVD, this is typically thermally or photochemically induced, while in the sol-gel process, it is initiated by hydrolysis and condensation.
Decomposition of this compound (ZTB)
The ZTB molecule, Zr(OC(CH₃)₃)₄, serves as the source of zirconium. The tert-butoxy (B1229062) ligands are removed during the deposition process, leading to the formation of zirconium oxide.
Sol-Gel Reaction Mechanism
The sol-gel process involves two main reactions: hydrolysis and condensation.
Application of Zirconium(IV) tert-butoxide in Fabricating High-Performance Gate Dielectrics
Introduction: Zirconium(IV) tert-butoxide (Zr(OtBu)4) is a highly valued precursor for the fabrication of zirconium dioxide (ZrO2) thin films, which are critical components in modern electronics, particularly as high-k gate dielectrics in transistors.[1] Its high purity, volatility, and reactivity make it suitable for various deposition techniques, including Atomic Layer Deposition (ALD) and sol-gel processes.[2] ZrO2 is a promising alternative to traditional silicon dioxide (SiO2) due to its high dielectric constant (k ≈ 25), wide bandgap (~5.8 eV), and good thermal stability, which allow for further miniaturization of electronic components while controlling leakage currents.[3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound in the fabrication of ZrO2 gate dielectrics, targeted at researchers and professionals in materials science and semiconductor device fabrication.
Key Properties and Advantages of this compound
This compound is a liquid precursor with favorable properties for thin-film deposition. Its bulky tert-butyl groups contribute to its volatility and prevent premature decomposition. The absence of halides, such as chlorine, in the precursor chemistry is advantageous as it minimizes the incorporation of impurities that can degrade the electrical performance of the gate dielectric. High-purity electronic grade this compound is commercially available, ensuring reproducible and high-quality film deposition.[5]
Fabrication Methods
Two primary methods for depositing ZrO2 thin films from this compound are Atomic Layer Deposition (ALD) and the sol-gel technique.
1. Atomic Layer Deposition (ALD): ALD is a vapor deposition technique that allows for the precise, layer-by-layer growth of thin films with excellent conformity and uniformity.[2] The process involves sequential, self-limiting surface reactions. In the case of ZrO2 deposition, a typical ALD cycle consists of exposing the substrate to alternating pulses of this compound and an oxidant, such as water vapor (H2O) or ozone (O3), separated by inert gas purges.[1]
2. Sol-Gel Method: The sol-gel process is a solution-based technique that involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid).[2][6] This sol is then deposited on a substrate, typically by spin-coating, and subsequently converted into a dense oxide film ("gel") through a heat treatment (annealing).[2][7] The sol-gel method offers advantages such as low cost, simpler equipment, and the ability to coat large areas.[2]
Quantitative Data Summary
The electrical properties of ZrO2 gate dielectrics are highly dependent on the deposition method and post-deposition processing conditions. The following tables summarize key performance metrics obtained from studies utilizing this compound.
| Deposition Method | Precursor System | Deposition Temperature (°C) | Annealing Conditions | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Reference |
| Plasma Enhanced ALD | Zr(OtBu)4 + O2 plasma | 500 - 700 | Not specified | 12 - 19 | ~10-6 at 1-2 MV/cm | [1] |
| Sol-Gel | Zirconium halide + Zirconium alkoxide | Not applicable | 300 °C | ~10 | 5 x 10-8 at 1 MV/cm | [6] |
| Sol-Gel | Al-doped ZrO2 | Not applicable | 600 - 900 °C in N2 | 10.08 - 13.42 | Increases with annealing temp. | [7][8] |
| Device Type | Gate Dielectric | Annealing Conditions | Key Performance Metrics | Reference |
| Organic TFT | ZrO2 | 350 °C in N2 for 60 min | Threshold Voltage: -0.58 V, Subthreshold Slope: 0.8 V/decade, Off-state Current: 0.73 nA | [9][10] |
| Pentacene TFT | ZrO2 | 300 °C | Mobility: 3.7 cm²/Vs, On/Off Ratio: 1.1 x 106, Subthreshold Swing: 0.65 V/dec | [6] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of ZrO2
Objective: To deposit a uniform thin film of ZrO2 on a silicon substrate using PEALD.
Materials:
-
This compound (electronic grade, 99.999% trace metals basis)[5]
-
Oxygen (O2) gas (high purity)
-
Nitrogen (N2) gas (high purity, for purging)
-
Silicon wafers (substrate)
-
Standard cleaning solvents (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Plasma Enhanced Atomic Layer Deposition (PEALD) reactor
-
Substrate holder with heating capability
-
Vacuum system
-
Gas delivery lines with mass flow controllers
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon wafers using a standard RCA or piranha cleaning procedure to remove organic and metallic contaminants.
-
Precursor Handling: Handle this compound under an inert atmosphere (e.g., in a glovebox) as it is moisture-sensitive.
-
Deposition Parameters:
-
Substrate Temperature: 500-700 °C[1]
-
Precursor Temperature: Maintain the this compound bubbler at a constant temperature to ensure a stable vapor pressure.
-
ALD Cycle:
-
Zr(OtBu)4 pulse
-
N2 purge
-
O2 plasma exposure
-
N2 purge
-
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) will need to be determined for the specific reactor and process conditions.
-
Post-Deposition Annealing (Optional): The deposited films can be annealed to improve their crystallinity and electrical properties. Annealing is typically performed in a nitrogen or forming gas atmosphere at temperatures ranging from 350 to 900 °C.[7][9][10]
-
Characterization: Analyze the film's thickness, composition, morphology, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), capacitance-voltage (C-V), and current-voltage (I-V) measurements.[1][11]
Protocol 2: Sol-Gel Synthesis and Deposition of ZrO2
Objective: To fabricate a ZrO2 gate dielectric film on a glass substrate via a sol-gel method.
Materials:
-
This compound
-
Zirconium chloride (or other zirconium salt)[6]
-
Anhydrous solvent (e.g., ethanol, 2-methoxyethanol)
-
Stabilizer/chelating agent (e.g., acetylacetone)
-
Glass substrates
-
Standard cleaning solvents
Equipment:
-
Glovebox or fume hood
-
Magnetic stirrer and hotplate
-
Spin coater
-
Furnace for annealing
Procedure:
-
Precursor Solution Preparation:
-
In an inert atmosphere, dissolve this compound and a zirconium halide in an anhydrous solvent.[6] The molar ratio of the precursors will influence the properties of the resulting sol.
-
Add a stabilizer, if necessary, to control the hydrolysis and condensation rates.
-
Stir the solution at a controlled temperature until a clear and homogeneous sol is formed.
-
-
Substrate Cleaning: Clean the glass substrates thoroughly with appropriate solvents.
-
Film Deposition:
-
Dispense the prepared sol onto the substrate.
-
Spin-coat the substrate at a specific rotation speed and duration to achieve the desired film thickness.
-
-
Drying: Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) to remove the solvent.
-
Annealing:
-
Transfer the dried film to a furnace for annealing.
-
Ramp up the temperature to the desired annealing temperature (e.g., 300-900 °C) in a controlled atmosphere (e.g., N2).[6][7] The annealing time and temperature are critical parameters that affect film densification, crystallization, and electrical properties.[9][10][12]
-
-
Characterization: Characterize the film properties as described in Protocol 1.
Visualizations
Caption: Experimental workflow for fabricating ZrO₂ gate dielectrics.
Caption: Relationship between precursor, process, and performance.
Conclusion
This compound is a versatile and effective precursor for fabricating high-quality ZrO2 gate dielectrics. Both ALD and sol-gel methods offer distinct advantages, and the choice of deposition technique will depend on the specific application requirements, such as film quality, cost, and throughput. The electrical performance of the resulting ZrO2 films is strongly influenced by the deposition parameters and, critically, by post-deposition annealing conditions. By carefully controlling these factors, it is possible to engineer ZrO2 gate dielectrics with tailored properties for advanced electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchpublish.com [researchpublish.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Solution-processed amorphous ZrO2 gate dielectric films synthesized by a non-hydrolytic sol–gel route - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. [PDF] Effects of Annealing Time on the Performance of OTFT on Glass with ZrO2 as Gate Dielectric | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
Application Notes and Protocols for Doping of Thin Films Using Zirconium(IV) tert-butoxide Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium doping of thin films, particularly metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO), offers a powerful method to tailor their structural, optical, and electrical properties for a wide range of applications. Zirconium(IV) tert-butoxide is a high-purity, metal-organic precursor well-suited for introducing zirconium into a host material matrix via techniques such as the sol-gel method.[1] Its high reactivity and moisture sensitivity necessitate handling under inert atmosphere conditions.[1] This document provides detailed protocols for the preparation of zirconium-doped thin films using this compound, summarizes the resulting material properties, and explores potential applications in fields relevant to drug development.
Applications of Zirconium-Doped Thin Films
The unique properties of zirconium-doped thin films make them promising candidates for various applications:
-
Transparent Conducting Oxides (TCOs): Zr-doped ZnO thin films exhibit low electrical resistivity (on the order of 10⁻⁴ Ω·cm) and high optical transparency (≥85%), making them a cost-effective alternative to indium tin oxide (ITO) in devices like flat-panel displays and solar cells.[1][2]
-
Photocatalysis: Doping TiO₂ with zirconium can enhance its photocatalytic activity.[3] This is relevant for applications such as the degradation of organic pollutants and sterilization.
-
Biomedical Applications: The biocompatibility of TiO₂ and the antibacterial properties of ZnO can be modulated and enhanced through zirconium doping.[4] This opens up possibilities for creating biocompatible coatings for medical implants and devices. Zirconium-based materials, such as metal-organic frameworks (MOFs), have also been explored for drug delivery systems.[5][6]
-
UV Detectors: The modification of ZnO's optical and electrical properties through Zr doping can improve the performance of metal-semiconductor-metal UV detectors.
-
Gate Dielectrics: Zirconium-doped oxide films can exhibit high dielectric constants, making them suitable for use as gate dielectrics in thin-film transistors.
Experimental Protocols
The following are detailed protocols for the preparation of Zr-doped TiO₂ and Zr-doped ZnO thin films using a sol-gel method with this compound as the zirconium precursor.
General Workflow for Sol-Gel Thin Film Deposition
The overall process for depositing Zr-doped thin films via the sol-gel method followed by spin coating is illustrated below.
Caption: General workflow for Zr-doped thin film preparation.
Protocol for Zr-Doped TiO₂ Thin Films
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
This compound (Zr(OtBu)₄)
-
Ethanol (B145695) (absolute)
-
Acetylacetone (B45752) (AcAc)
-
Substrates (e.g., glass, silicon wafers)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Precursor Solution Preparation (for a 1 at% Zr doping):
-
Solution A (Titanium Precursor): In a glovebox under an inert atmosphere, prepare a 0.5 M solution of TTIP in ethanol. For example, dissolve a specific amount of TTIP in ethanol.
-
Solution B (Zirconium Precursor): In a separate vial inside the glovebox, prepare a 0.1 M solution of this compound in ethanol.
-
Stabilizer: Add acetylacetone to Solution A in a 1:1 molar ratio with TTIP. Stir for 30 minutes.
-
Doping: Slowly add the calculated volume of Solution B to Solution A to achieve the desired 1 at% Zr doping level.
-
Hydrolysis: Add a mixture of deionized water and ethanol dropwise to the main solution while stirring vigorously. The molar ratio of TTIP:water is typically 1:2.
-
Aging: Allow the final sol to age for at least 24 hours at room temperature before deposition.
-
-
Thin Film Deposition (Spin Coating):
-
Place a cleaned substrate on the spin coater.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at 500 rpm for 10 seconds to spread the solution, followed by 3000 rpm for 30 seconds to form the film.
-
Dry the coated substrate on a hotplate at 100°C for 10 minutes to evaporate the solvent.
-
Repeat the coating and drying steps to achieve the desired film thickness.
-
-
Annealing:
-
Place the dried films in a furnace and anneal in air at temperatures ranging from 450°C to 800°C for 1-2 hours. The annealing temperature significantly influences the film's crystallinity and phase. For instance, Zr doping can stabilize the anatase phase of TiO₂ to higher temperatures.
-
Protocol for Zr-Doped ZnO Thin Films
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (Zr(OtBu)₄)
-
Monoethanolamine (MEA)
-
Substrates (e.g., glass, silicon wafers)
Procedure:
-
Substrate Cleaning:
-
Follow the same procedure as for the Zr-doped TiO₂ films.
-
-
Precursor Solution Preparation (for a 3 at% Zr doping):
-
Main Solution: Dissolve zinc acetate dihydrate in 2-methoxyethanol to a concentration of 0.5 M.
-
Dopant Solution: In a glovebox, prepare a 0.1 M solution of this compound in 2-methoxyethanol.
-
Doping: Add the appropriate volume of the dopant solution to the main solution to achieve a 3 at% Zr concentration relative to Zn.
-
Stabilizer: Add monoethanolamine (MEA) to the solution as a stabilizer, with the molar ratio of MEA to total metal ions (Zn + Zr) being 1:1.
-
Stirring and Aging: Stir the solution at 60°C for 2 hours to obtain a clear and homogeneous sol. Age the sol for 24 hours at room temperature.
-
-
Thin Film Deposition (Spin Coating):
-
Follow a similar spin coating procedure as for the Zr-doped TiO₂ films. A typical two-step process would be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
After each coating, pre-heat the film on a hotplate at 300°C for 10 minutes.[7]
-
-
Annealing:
-
Anneal the final films in a furnace in air at 500°C for 1 hour.[7]
-
Data Presentation
The following tables summarize the quantitative effects of zirconium doping on the properties of TiO₂ and ZnO thin films as reported in the literature.
Table 1: Effect of Zr Doping on TiO₂ Thin Film Properties
| Zr Doping (at%) | Host Material | Deposition Method | Annealing Temp. (°C) | Crystallite Size (nm) | Band Gap (eV) | Notes |
| 0 | TiO₂ | Spin Coating | 450 | 23.5 | 3.48 | Anatase phase. |
| 1 | TiO₂ | Spin Coating | 450 | - | 3.57 | Lattice enlargement observed. |
| 5 | TiO₂ | Spin Coating | 450 | - | - | Highest optical transparency. |
| 10 | TiO₂ | Spin Coating | 450 | 10.43 | - | Amorphization can occur at higher doping levels. |
| 20 (in solution) | TiO₂ | Spray Pyrolysis | 800 | - | 3.4 | Zr stabilizes the anatase phase. |
Data compiled from various sources for illustrative purposes.
Table 2: Effect of Zr Doping on ZnO Thin Film Properties
| Zr Doping (at%) | Host Material | Deposition Method | Annealing Temp. (°C) | Resistivity (Ω·cm) | Carrier Density (cm⁻³) | Optical Transmittance (%) | Band Gap (eV) |
| 0 | ZnO | ALD | - | - | 1.0 x 10²⁰ | - | - |
| 1 | ZnO | Sol-Gel | 500 | - | - | - | - |
| 3 | ZnO | Sol-Gel | 500 | - | - | 86.3 | - |
| 4.8 | ZnO | ALD | - | 1.44 x 10⁻³ | 3.81 x 10²⁰ | >85 | 3.5 |
| 5 | ZnO | Sol-Gel | 500 | Increased | - | Increased | - |
Data compiled from various sources for illustrative purposes.[1][2][7]
Logical Relationships and Pathways
The relationship between the experimental parameters and the final film properties can be visualized as a logical flow.
Caption: Influence of key parameters on film properties.
For applications in drug development, such as biosensors, the properties of the doped thin film are critical for device performance.
Caption: Logic for thin film properties in biosensor design.
By carefully controlling the zirconium doping using this compound, researchers can fine-tune the material properties to meet the specific demands of their intended application, from advanced electronics to innovative biomedical devices.
References
- 1. The Effects of Zr Doping on the Optical, Electrical and Microstructural Properties of Thin ZnO Films Deposited by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Zr Doping on the Optical, Electrical and Microstructural Properties of Thin ZnO Films Deposited by Atomic Layer Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave assisted sol–gel approach for Zr doped TiO2 as a benign photocatalyst for bismark brown red dye pollutant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of TiO2-ZnO composite thin films for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 6. [PDF] Application of zirconium MOFs in drug delivery and biomedicine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Zirconium(IV) tert-butoxide Delivery for Chemical Vapor Deposition (CVD) Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Zirconium(IV) tert-butoxide for their Chemical Vapor Deposition (CVD) processes.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in CVD?
This compound (Zr(OtBu)4) is a metal-organic precursor used to deposit thin films of zirconium dioxide (ZrO₂) and other zirconium-containing materials via CVD and Atomic Layer Deposition (ALD).[1] Its volatility and ability to decompose cleanly at relatively low temperatures make it a suitable precursor for these applications.
2. What are the key physical and chemical properties of this compound?
This compound is a colorless to light yellow liquid.[2] It is highly sensitive to moisture and should be handled under an inert atmosphere. Key properties are summarized in the table below.
3. How should this compound be stored?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[3]
4. What are the primary safety concerns when handling this compound?
This compound is a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Handling should be performed in a well-ventilated area or fume hood.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₄Zr |
| Molecular Weight | 383.68 g/mol [6] |
| Appearance | Colorless to light yellow liquid[2] |
| Density | 0.985 g/mL at 25 °C[4] |
| Boiling Point | 81 °C at 3 mmHg[4] |
| 90 °C at 5 mmHg[6] | |
| Flash Point | 84 °C (183.2 °F) - closed cup[4] |
Table 2: Vapor Pressure Data for this compound
| Temperature (°C) | Pressure (mmHg) |
| 81 | 3[4] |
| 90 | 5[6] |
Experimental Protocols
Methodology for this compound Delivery using a Bubbler in a CVD System
This protocol outlines a general procedure for the delivery of this compound using a bubbler, a common method for liquid precursors in CVD.
1. Precursor Handling and Bubbler Loading:
- All handling of this compound must be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.
- Carefully transfer the required amount of this compound into the bubbler.
- Ensure all connections to the bubbler are secure and leak-tight.
2. System Setup:
- Install the loaded bubbler into the CVD system.
- Heat the bubbler to a stable and controlled temperature to ensure a constant vapor pressure of the precursor. The optimal temperature will depend on the desired deposition rate and the system pressure. A starting point could be in the range of 60-80°C, adjusted as needed.
- Heat all gas lines between the bubbler and the deposition chamber to a temperature at least 10-20°C higher than the bubbler temperature to prevent precursor condensation.
3. Carrier Gas and Flow Control:
- Use a high-purity, inert carrier gas such as argon or nitrogen.
- The carrier gas flow rate through the bubbler will determine the rate of precursor delivery to the chamber. This should be precisely controlled using a mass flow controller (MFC). Typical flow rates can range from 10 to 100 sccm, depending on the specific process requirements.
4. Deposition Process:
- Before introducing the precursor vapor into the chamber, ensure the substrate is at the desired deposition temperature.
- Open the necessary valves to allow the carrier gas to flow through the bubbler and transport the this compound vapor into the deposition chamber.
- Monitor the chamber pressure and other process parameters throughout the deposition.
5. Post-Deposition:
- After the desired deposition time, shut off the precursor flow by bypassing the bubbler.
- Allow the system to cool down under a continuous flow of inert gas.
- Remove the substrate and store it in a clean, dry environment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no film growth | 1. Bubbler temperature is too low. 2. Carrier gas flow rate is too low. 3. Clogged delivery lines. 4. Precursor decomposition before reaching the substrate. 5. Hydrolyzed precursor. | 1. Gradually increase the bubbler temperature to increase precursor vapor pressure. 2. Increase the carrier gas flow rate. 3. Check and clean the delivery lines. Ensure they are heated uniformly. 4. Check the temperature profile of the delivery lines and reduce if necessary. 5. Use fresh, properly stored precursor. |
| Non-uniform film thickness | 1. Inconsistent bubbler temperature. 2. Fluctuations in carrier gas flow rate. 3. Non-uniform temperature across the substrate. 4. Condensation of the precursor in the delivery lines. | 1. Ensure the bubbler temperature is stable and well-controlled. 2. Verify the stability of the mass flow controller. 3. Check the substrate heater for uniform temperature distribution. 4. Increase the temperature of the delivery lines to be higher than the bubbler temperature. |
| Particle formation in the gas phase | 1. Bubbler temperature is too high. 2. High precursor concentration in the gas phase. 3. Premature reaction of the precursor. | 1. Reduce the bubbler temperature. 2. Decrease the carrier gas flow rate through the bubbler or increase the dilution gas flow. 3. Check for and eliminate any air or moisture leaks in the system. |
| Clogging of delivery lines | 1. Condensation of the precursor. 2. Decomposition of the precursor in the lines. 3. Reaction with residual contaminants. | 1. Ensure all delivery lines are heated to a temperature above the precursor's sublimation/boiling point. 2. Lower the temperature of any overheated sections of the delivery lines. 3. Thoroughly clean the delivery lines before use. |
Visualizations
Caption: Troubleshooting workflow for common CVD issues.
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound electronic grade, 99.999 trace metals 2081-12-1 [sigmaaldrich.com]
- 5. prochemonline.com [prochemonline.com]
- 6. strem.com [strem.com]
Improving film uniformity in zirconia coatings from ZTB
Technical Support Center: Zirconia Coatings from ZTB
Welcome to the technical support center for producing high-quality zirconia (ZrO₂) thin films using Zirconium(IV) tert-butoxide (ZTB) as a precursor. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve film uniformity.
Troubleshooting Guide
This section addresses specific issues that can arise during the zirconia coating process, from precursor solution preparation to post-deposition annealing.
Question: My precursor solution appears cloudy or forms a precipitate over time. What's causing this and how can I fix it?
Answer: Solution instability is a common issue with metal alkoxide precursors like ZTB, often caused by premature or uncontrolled hydrolysis and condensation reactions.
-
Cause: Exposure to atmospheric moisture can trigger rapid, uncontrolled reactions, leading to the formation of insoluble zirconium oxide/hydroxide particles. The stability of the solution can also decrease over time, an effect known as aging, which is magnified at higher cation concentrations.[1][2]
-
Solution:
-
Inert Atmosphere: Handle ZTB and prepare the precursor solution under an inert atmosphere (e.g., in a nitrogen-filled glovebox) to minimize exposure to moisture.[3][4]
-
Solvent Choice: Use dry, anhydrous solvents. Alcohols like isopropanol (B130326) or ethanol (B145695) are common, but must be free of water.[5]
-
Use of Chelating Agents: Add a chelating agent, such as acetylacetone (B45752), to the solution.[5] Chelating agents form stable complexes with the zirconium precursor, reducing its reactivity towards water and thereby increasing the solution's stability and working life.
-
Control Water Addition: If the process involves hydrolysis (as in the sol-gel method), add water slowly and in a controlled manner, often diluted in the solvent, while stirring vigorously.
-
Temperature Control: For some formulations, heating and stirring the solution (e.g., at 50°C) until no more weight is lost can remove excess unbound water, significantly slowing the aging process.[1][2]
-
Question: My spin-coated films have streaks, or the thickness is not uniform from the center to the edge. How can I improve this?
Answer: Film non-uniformity in spin coating is typically related to the solution's properties or the coating parameters.
-
Cause 1: Inappropriate Viscosity: If the solution viscosity is too low, it can be flung off the substrate too quickly. If it's too high, it may not spread evenly. For uniform films, the precursor solution should exhibit Newtonian behavior, meaning its viscosity is not dependent on the shear rate.[2]
-
Solution 1: Adjust Viscosity:
-
Cause 2: Incorrect Spin Speed/Acceleration: A spin speed that is too low may not provide enough force to spread the liquid evenly. A very rapid acceleration can cause turbulence and streaks. Non-uniform thickness, such as films that are thicker in the center and thinner at the edges, can be caused by solvent evaporation beginning before the film has become uniform.[2]
-
Solution 2: Optimize Spin Parameters:
-
Experiment with a multi-step spin process: a slow initial step (e.g., 500 rpm for 5-10 seconds) to allow the solution to spread across the substrate, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.[6]
-
Increasing the final spin speed can sometimes resolve edge-to-center thickness variations. For example, an increase from 3000 to 4000 rpm can prevent premature solvent evaporation from causing thicker edges.[2]
-
-
Cause 3: Poor Substrate Wetting: If the precursor solution does not properly wet the substrate surface, it will not spread evenly.
-
Solution 3: Improve Substrate Surface:
-
Ensure the substrate is impeccably clean. Use a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Apply a surface treatment like UV-ozone or plasma treatment to increase the surface energy and promote better wetting.[7]
-
Question: After annealing, my zirconia films are hazy, have white spots, or show cracks.
Answer: These defects typically arise from contamination during processing or stress induced during the annealing stage.
-
Cause of Haze/White Spots: This is often due to contamination on the substrate or in the film prior to sintering. Sources can include dust, oils from handling (even with gloves), or impurities from the sintering furnace itself, such as a deteriorating heating element.[8]
-
Solution:
-
Cause of Cracks: Cracks form when stress within the film exceeds its mechanical strength. This can be caused by:
-
Excessive Film Thickness: Thicker films, especially those deposited in a single layer, are more prone to cracking during solvent evaporation and thermal processing.
-
Rapid Heating/Cooling Rates: Aggressive temperature ramps during annealing can create thermal stress between the film and the substrate.
-
-
Solution:
-
Deposit multiple thin layers instead of one thick layer, with a drying or low-temperature pre-heating step after each deposition.[6]
-
Reduce the heating and cooling rates during the annealing process (e.g., 2-5 °C/min).
-
Introduce intermediate holding steps at lower temperatures to allow for gradual solvent removal and stress relaxation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting recipe for a ZTB-based sol-gel precursor solution? A typical starting point for a sol-gel solution involves this compound (ZTB) as the precursor, an alcohol like isopropanol as the solvent, a chelating agent like acetylacetone to control hydrolysis, and a catalyst such as nitric acid.[5] A controlled amount of water, often mixed with the solvent, is then added to initiate hydrolysis and condensation.
Q2: How do spin coating parameters affect the final film thickness? The final film thickness is primarily influenced by the solution's concentration and viscosity, as well as the spin speed.
-
Spin Speed: Higher rotation speeds result in thinner films due to greater centrifugal force.[9][10]
-
Solution Concentration/Viscosity: Higher precursor concentration or solution viscosity leads to thicker films, as more material remains on the substrate after the spinning process.[7][9][10]
Q3: What is the purpose of annealing, and how does the temperature affect the film's properties? Annealing is a critical post-deposition heat treatment that serves to remove residual organic compounds, densify the film, and crystallize the zirconia.
-
Crystallization: As-deposited films are often amorphous. Annealing provides the energy needed for crystallization.[11][12] Zirconia films can begin to crystallize at temperatures as low as 275-300°C.[12]
-
Phase Formation: The annealing temperature influences the crystalline phase of the zirconia (e.g., tetragonal, monoclinic). For instance, the tetragonal phase has been observed to form after annealing at 450°C and 550°C.[11]
-
Grain Size & Roughness: Higher annealing temperatures generally lead to larger crystallite and grain sizes.[11][13][14] This grain growth can also cause a slight increase in surface roughness.[11]
Q4: Should I dry the film between successive spin-coated layers? Yes, it is highly recommended to dry the film after each coating step. This is crucial for multilayer deposition to remove the solvent from the previous layer, preventing it from being dissolved by the application of the next layer.[6] A short drying step on a hotplate (e.g., 100-150°C for a few minutes) is typically sufficient.
Data Presentation: Process Parameters and Film Properties
The following tables summarize quantitative data on how process parameters influence the properties of zirconia films.
Table 1: Effect of Spin Coating Parameters on Film Properties
| Parameter | Value | Outcome | Source |
| Spin Speed | 500 rpm -> 3000 rpm | Film thickness decreases (e.g., from 3.0 µm to 1.0 µm) | [10] |
| 1500 rpm -> 2400 rpm | Porosity and permeability decrease as film gets thinner | [9] | |
| Solution Conc. | 10% -> 20% | Film thickness increases, leading to lower porosity | [9] |
| 0.17 wt% -> 0.50 wt% | Higher concentration can prevent severe penetration into porous substrates | [10] |
Table 2: Influence of Annealing Temperature on Zirconia Film Characteristics
| Annealing Temp. | Resulting Property | Value | Source |
| As-grown | Surface Roughness | 0.312 nm | [11] |
| 450 °C | Crystalline Phase | Tetragonal | [11] |
| Average Particle Size | 21 nm | [11] | |
| 550 °C | Crystalline Phase | Tetragonal | [11] |
| Average Particle Size | 25 nm | [11] | |
| 1100 °C (YSZ) | Crystallite Size (Post) | 23 - 49.8 nm (up from 12.2 - 46.2 nm pre-anneal) | [13][14] |
Experimental Protocols
Protocol 1: Zirconia Sol-Gel Precursor Preparation (Example)
-
Environment: Perform all steps in an inert atmosphere (e.g., nitrogen-filled glovebox).
-
Solvent & Precursor: In a clean, dry flask, dissolve this compound (ZTB) in anhydrous isopropanol to achieve the desired molarity (e.g., 0.4 M). Stir until fully dissolved.
-
Chelation: While stirring, slowly add acetylacetone (AcAc) as a chelating agent. A common molar ratio is ZTB:AcAc = 1:1. Stir the solution for at least 1 hour to ensure complete complexation.
-
Hydrolysis: Prepare a separate solution of deionized water and isopropanol. Add this solution dropwise to the main precursor solution under vigorous stirring. The molar ratio of water to ZTB is a critical parameter that influences gelation time and final film properties.
-
Aging: Allow the final sol to age for a specified period (e.g., 24 hours) at room temperature before use. This allows the initial hydrolysis and condensation reactions to stabilize.
Protocol 2: Spin Coating Deposition
-
Substrate Preparation: Clean the substrate by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a nitrogen gun. Optional: Perform a UV-ozone or O₂ plasma treatment for 5-10 minutes to enhance wettability.
-
Deposition: Place the substrate on the spin coater chuck. Dispense a sufficient amount of the precursor solution to cover about two-thirds of the substrate surface.
-
Spin Cycle: Immediately start the spin cycle. A typical two-step program is:
-
Step 1: 500 rpm for 10 seconds (spread cycle).
-
Step 2: 3000 rpm for 30 seconds (thinning cycle).
-
-
Drying: Transfer the coated substrate to a hotplate set at 150°C for 5 minutes to dry the gel film.
-
Multilayering: For thicker films, repeat steps 2-4 as required.
Protocol 3: Annealing
-
Placement: Place the substrates with the dried films into a programmable furnace.
-
Heating: Heat the furnace to the target temperature (e.g., 500°C) with a controlled ramp rate (e.g., 3 °C/minute) to minimize thermal shock and prevent cracking.
-
Dwelling: Hold the furnace at the target temperature for a specified duration (e.g., 1-2 hours) to allow for complete crystallization and densification.
-
Cooling: Cool the furnace down to room temperature, again using a slow, controlled ramp rate (e.g., 3 °C/minute).
Visualizations
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving Film Thickness Uniformity in Dip Coating: Fundamentals and Practical Techniques – Useful columns for dip coating [sdicompany.com]
- 8. kuraraynoritake.eu [kuraraynoritake.eu]
- 9. iieta.org [iieta.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. matsc.ktu.lt [matsc.ktu.lt]
Technical Support Center: Troubleshooting Carbon Contamination in ZrO2 Films from Zirconium(IV) tert-butoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zirconium(IV) tert-butoxide to deposit Zirconia (ZrO2) thin films. The focus is on identifying, understanding, and mitigating carbon contamination in the deposited films.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of carbon contamination in ZrO2 films deposited from this compound?
A1: The primary source of carbon contamination is the incomplete decomposition or reaction of the organic tert-butoxide ligands from the this compound precursor during the deposition process.[1] These organic fragments can get incorporated into the growing film, leading to carbon impurities.
Q2: How can I detect and quantify carbon contamination in my ZrO2 films?
A2: X-ray Photoelectron Spectroscopy (XPS) is the most common and effective technique for detecting and quantifying carbon contamination. The C 1s core level spectrum will show the presence of carbon, and the peak area can be used to determine its atomic concentration. The position of the C 1s peak can also provide information about the chemical state of the carbon (e.g., C-C, C-O, C=O).[2][3]
Q3: What are the common chemical states of carbon found as contaminants in ZrO2 films?
A3: Carbon can exist in several chemical states within the ZrO2 film, including adventitious carbon on the surface, as well as incorporated C-C, C-O, and Zr-O-C bonds.[2][3] The presence of Zr-O-C bonds often indicates incomplete precursor decomposition.
Q4: How does carbon contamination affect the properties of ZrO2 films?
A4: Carbon contamination can influence the film's microstructure, phase, and mechanical properties. For instance, it has been found to stabilize the tetragonal phase of zirconia and can affect the film's hardness.[4] High levels of carbon impurities can also be detrimental to the dielectric and optical properties of the films.
Q5: What is a typical deposition temperature range for this compound to minimize carbon contamination?
A5: The optimal deposition temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can promote precursor decomposition, excessively high temperatures can also lead to incomplete fragmentation of the organic ligands, increasing carbon incorporation.[2] For Chemical Vapor Deposition (CVD), temperatures in the range of 350-550°C are often explored, with an optimal window for minimizing carbon content.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the deposition of ZrO2 films using this compound.
Problem 1: High Carbon Content Detected by XPS
-
Symptom: The XPS C 1s peak is significantly large, indicating high carbon concentration in the film.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Precursor Decomposition | Increase the substrate temperature within the optimal range to enhance the decomposition of the tert-butoxide ligands. However, be aware that excessively high temperatures can sometimes worsen contamination. |
| Insufficient Oxidizing Agent | If using a co-reactant like oxygen, increase the O2 to precursor flow rate ratio. A higher oxygen partial pressure generally aids in the removal of carbon species as CO or CO2.[1][5] |
| Low Reactor Pressure | In some CVD processes, operating at very low pressures might not be optimal for the complete reaction of the precursor. Experiment with slightly higher pressures to see if it improves the film quality. |
| Precursor Delivery Issues | Ensure the precursor is heated to an appropriate and stable temperature to maintain a constant vapor pressure. Fluctuations in precursor delivery can affect the deposition chemistry. |
Problem 2: Poor Film Quality (e.g., Yellowish Appearance, Low Density)
-
Symptom: The deposited ZrO2 film has a noticeable yellow tint or exhibits low density.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Hydrocarbon Incorporation | A yellowish color can be an indication of significant hydrocarbon fragments in the film. This is a severe form of carbon contamination. Follow the steps in "Problem 1" to reduce carbon content. |
| Non-stoichiometric Film | The film may be oxygen-deficient. Increasing the oxygen flow rate or using a more reactive oxygen source (e.g., ozone in ALD) can help achieve better stoichiometry. |
| Precursor Instability | This compound is sensitive to moisture and can degrade over time, especially if not handled under an inert atmosphere. Use a fresh, high-purity precursor. |
Problem 3: Inconsistent Results Between Deposition Runs
-
Symptom: The level of carbon contamination and film properties vary significantly from one deposition to another, even with seemingly identical parameters.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Precursor Temperature Fluctuation | The vapor pressure of this compound is highly dependent on its temperature. Use a reliable and well-calibrated heating mantle or bubbler system with precise temperature control. |
| Chamber Memory Effects | Residuals from previous depositions can contaminate the current run. Perform regular and thorough cleaning of the deposition chamber. |
| Gas Flow Rate Instability | Ensure that the mass flow controllers for the carrier gas and any reactive gases are calibrated and functioning correctly to maintain stable process conditions. |
Quantitative Data
The following tables summarize the effect of key deposition parameters on carbon contamination in ZrO2 films deposited from this compound.
Table 1: Effect of Deposition Temperature on Carbon Contamination (CVD)
| Deposition Temperature (°C) | Carbon Content (at. %) | Film Phase | Notes |
| 350 | High | Amorphous/Poorly Crystalline | Incomplete precursor decomposition. |
| 450-500 | Moderate to Low | Tetragonal/Monoclinic | Improved decomposition, but an optimal window exists. |
| > 550 | Can Increase | Monoclinic | Risk of gas-phase reactions and incomplete ligand removal.[1] |
Table 2: Effect of O2/Precursor Ratio on Carbon Contamination (MOCVD)
| O2/Precursor Ratio | Carbon Content (at. %) | Film Stoichiometry |
| Low (< 10) | High | Sub-stoichiometric (Oxygen deficient) |
| Moderate (10-25) | Significantly Reduced | Near-stoichiometric |
| High (> 25) | Minimal to Zero | Stoichiometric ZrO2 |
Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of ZrO2 with Low Carbon
This protocol provides a general guideline for depositing ZrO2 films using this compound and water as precursors in an ALD process.
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contamination.
-
Precursor Handling: Handle this compound in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Deposition Parameters:
-
Substrate Temperature: 250-300 °C
-
This compound Temperature: 70-90 °C
-
Water Temperature: Room Temperature
-
ALD Cycle:
-
This compound pulse: 0.5 - 2.0 s
-
Inert gas purge (e.g., N2 or Ar): 5 - 10 s
-
Water vapor pulse: 0.1 - 0.5 s
-
Inert gas purge (e.g., N2 or Ar): 5 - 10 s
-
-
-
Film Characterization: After deposition, characterize the film for thickness (e.g., ellipsometry), composition (XPS), and crystallinity (XRD).
Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of ZrO2
This protocol outlines a general procedure for MOCVD of ZrO2 films.
-
Substrate Preparation: Similar to the ALD protocol, ensure the substrate is clean.
-
Precursor Delivery: Use a bubbler to deliver the this compound vapor into the reactor. Maintain the bubbler temperature at 70-90 °C and use a heated delivery line to prevent condensation.
-
Deposition Parameters:
-
Substrate Temperature: 450-550 °C
-
Reactor Pressure: 1-10 Torr
-
Carrier Gas (N2 or Ar) Flow Rate: 50-200 sccm
-
Oxygen Flow Rate: Adjust to achieve the desired O2/precursor ratio (e.g., 25 or higher for low carbon).[1]
-
-
Post-Deposition: Cool down the reactor under an inert atmosphere before removing the sample.
-
Film Characterization: Analyze the film using appropriate techniques (XPS, XRD, SEM).
Visualizations
Decomposition Pathway and Carbon Incorporation
Caption: Simplified decomposition pathway of this compound leading to potential carbon incorporation.
Troubleshooting Workflow for High Carbon Contamination
Caption: A logical workflow for troubleshooting high carbon contamination in ZrO2 films.
References
Zirconium(IV) tert-butoxide Precursor: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, shelf life, and handling of Zirconium(IV) tert-butoxide.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: The shelf life of this compound is highly dependent on storage conditions. While a specific expiration date is not universally provided and should be checked on the Certificate of Analysis (COA) for a particular batch, its stability is compromised by exposure to moisture, air, light, and heat.[1] When stored under optimal conditions—in a tightly sealed container, under a dry inert atmosphere (like nitrogen or argon), in a cool, dark, and well-ventilated area—the precursor is considered stable.[1] However, any deviation from these conditions can lead to degradation. For products without a specified retest or expiration date on the COA, routine inspection is recommended to ensure performance.
Q2: How can I tell if my this compound has decomposed?
A2: Decomposition of this compound, primarily through hydrolysis, will result in the formation of zirconium oxides or oxoalkoxides.[1][2] Visual indicators of decomposition can include a change in appearance from a clear to yellow liquid to a cloudy or precipitated solid-containing solution.[1] Some suppliers note that the material may darken in color during storage.[3] Any unexpected experimental results, such as failure to form the desired zirconium-containing films or catalysts, can also be an indicator of precursor degradation.
Q3: What are the primary factors that affect the stability of this compound?
A3: The primary factors affecting stability are:
-
Moisture: this compound is highly sensitive to moisture and readily hydrolyzes upon contact with water, even atmospheric moisture.[3] This is the most critical factor for its stability.
-
Air (Oxygen): While moisture is the primary concern, storage under an inert atmosphere is recommended to prevent potential oxidation or reaction with other atmospheric components.
-
Heat: The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][3] Elevated temperatures can accelerate decomposition.
Q4: Can I handle this compound on the benchtop?
A4: No, it is strongly recommended to handle this compound in a controlled, inert atmosphere, such as a glovebox or under a Schlenk line, to prevent exposure to atmospheric moisture and air.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precursor solution is cloudy or contains a precipitate. | The precursor has been exposed to moisture and has hydrolyzed. | Discard the precursor as it is no longer suitable for most applications. Ensure future handling is strictly under anhydrous and inert conditions. |
| Inconsistent or poor results in thin film deposition (e.g., ALD, CVD). | 1. The precursor may have partially decomposed, leading to variable vapor pressure or reactivity.2. The precursor was stored improperly. | 1. Use a fresh, unopened bottle of the precursor.2. Review and strictly adhere to the recommended storage and handling protocols.[1] |
| The material has darkened in color. | This can be a sign of slow decomposition over time, even with proper storage. | While a slight color change may not always indicate complete degradation, it is advisable to test the material in a small-scale, non-critical experiment to verify its efficacy before use in a large-scale or critical application. |
| Difficulty in achieving desired chirality in catalytic reactions. | The presence of hydrolysis byproducts can interfere with the chiral environment. | Ensure the precursor is of high purity and handled under scrupulously anhydrous conditions to prevent the formation of achiral zirconium oxide species. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₆O₄Zr | [5] |
| Molecular Weight | 383.68 g/mol | [1] |
| Appearance | Clear to yellow liquid | [1] |
| Density | ~0.960 - 0.985 g/mL at 25 °C | [1] |
| Boiling Point | 70 °C @ 2 mmHg81 °C @ 3 mmHg90 °C @ 5 mmHg | |
| Flash Point | 55 °C - 85 °C | [1] |
| Solubility | Reacts with water | [1] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Work must be conducted in a fume hood, and all glassware must be dried in an oven at >100 °C overnight and cooled under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator before use.
-
Inert Atmosphere: Transfer the this compound bottle into a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, use Schlenk line techniques.
-
Dispensing:
-
Using a clean, dry syringe and needle, pierce the septum of the precursor bottle.
-
Slowly draw the desired volume of the liquid precursor into the syringe.
-
To prevent contamination, it is good practice to backfill the syringe with the inert gas from the headspace of the bottle before drawing the liquid.
-
Dispense the precursor directly into the reaction vessel, which should also be under an inert atmosphere.
-
-
Storage of Dispensed Precursor: If a stock solution is prepared, it must be stored in a tightly sealed container with a septum, under an inert atmosphere, and in a cool, dark place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses or goggles, nitrile or rubber gloves, and a lab coat.[1]
Visualizations
Caption: Hydrolysis and condensation pathway of this compound upon exposure to moisture.
Caption: Recommended workflow for the safe handling and use of this compound.
References
Technical Support Center: Controlling Particle Size in Sol-Gel Synthesis with Zirconium(IV) tert-butoxide
This technical support guide is designed for researchers, scientists, and drug development professionals working with sol-gel synthesis of zirconia nanoparticles using Zirconium(IV) tert-butoxide. It provides troubleshooting advice and frequently asked questions to help you control particle size and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing particle size in the sol-gel synthesis of zirconia nanoparticles?
The final particle size of zirconia nanoparticles synthesized via the sol-gel method is a result of the delicate balance between hydrolysis and condensation reactions. Several parameters critically influence this balance:
-
Water-to-Alkoxide Molar Ratio (r): This is one of the most significant factors. A higher 'r' value generally leads to faster hydrolysis rates, promoting the formation of more nuclei and resulting in smaller particle sizes. However, excessively high ratios can lead to uncontrolled precipitation and agglomeration.[1][2]
-
Solvent: The choice of solvent affects the hydrolysis and condensation rates through its polarity, viscosity, and potential for ligand exchange with the alkoxide precursor.[3] Shorter-chain alcohols tend to lead to more hydrolyzed products.[3]
-
pH (Catalyst): The pH of the solution, controlled by adding an acid or base catalyst, dictates the rates of hydrolysis and condensation. Acidic conditions typically lead to slower condensation and the formation of more linear, less branched polymers, which can result in larger particles upon gelation. Basic conditions, on the other hand, promote rapid condensation around initial nuclei, often yielding smaller, more spherical particles.[4][5]
-
Precursor Concentration: Higher concentrations of this compound can lead to a higher density of nucleation sites, which may result in smaller particles. However, it can also increase the likelihood of agglomeration.
-
Temperature: Temperature influences the kinetics of both hydrolysis and condensation. Higher temperatures generally accelerate both reactions, which can lead to the formation of smaller particles, but may also promote aggregation if not carefully controlled.
-
Stirring and Mixing: Vigorous and consistent stirring is crucial for ensuring a homogeneous reaction mixture, leading to a uniform nucleation event and a narrower particle size distribution.[6]
-
Stabilizers and Chelating Agents: The addition of stabilizers, such as polymers or chelating agents like acetic acid or acetylacetone, can control the hydrolysis rate and prevent particle aggregation, leading to smaller and more stable nanoparticles.[1][7][8]
Q2: How can I prevent the agglomeration of zirconia nanoparticles during synthesis?
Agglomeration is a common issue that can be addressed by:
-
Using Stabilizers: Introducing steric or electrostatic stabilizers can prevent particles from coming into close contact and sticking together. Polymeric stabilizers like hydroxypropyl cellulose (B213188) (HPC) can be effective.[9]
-
Controlling the Zeta Potential: By adjusting the pH of the sol, you can modify the surface charge of the particles. A high zeta potential (either positive or negative) will result in electrostatic repulsion between particles, preventing agglomeration.
-
Optimizing Solvent and Temperature: A solvent with a lower dielectric constant can reduce the driving force for agglomeration. Lower reaction temperatures can also slow down particle growth and aggregation.
-
Immediate Post-Synthesis Treatment: Washing the synthesized particles with a suitable solvent to remove residual reactants and byproducts, followed by controlled drying (e.g., freeze-drying or supercritical drying), can minimize agglomeration.
Q3: What is the role of a chelating agent like acetic acid?
Acetic acid acts as a chelating agent, modifying the zirconium precursor. It replaces some of the tert-butoxide groups, forming a more stable complex. This modification reduces the hydrolysis rate of the zirconium precursor, allowing for more controlled growth of the zirconia network and preventing rapid, uncontrolled precipitation.[1][7] This controlled reaction environment is crucial for achieving smaller, more uniform nanoparticles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Particles are too large | 1. Low water-to-alkoxide ratio (r): Slower hydrolysis leads to fewer nuclei and more growth on existing nuclei. 2. Acidic pH: Slower condensation allows for more extensive network formation before precipitation. 3. Low precursor concentration: Fewer nucleation sites. 4. Inefficient stirring: Localized high concentrations of reactants. | 1. Increase the water-to-alkoxide ratio. Be cautious of precipitation at very high ratios. 2. Shift towards a neutral or slightly basic pH. This will increase the condensation rate. 3. Increase the precursor concentration. Monitor for potential agglomeration. 4. Ensure vigorous and consistent stirring throughout the reaction. |
| Broad particle size distribution | 1. Non-uniform reaction conditions: Inconsistent mixing or temperature gradients. 2. Prolonged nucleation phase: Slow addition of water or catalyst. | 1. Improve stirring efficiency. Use a high-speed overhead stirrer or a reliable magnetic stir plate. 2. Ensure rapid and uniform addition of the hydrolyzing agent (water/catalyst mixture). This promotes a single, short nucleation event. |
| Immediate precipitation upon adding water | 1. Uncontrolled, rapid hydrolysis: The hydrolysis rate is much faster than the condensation rate. 2. Absence of a stabilizing/chelating agent. | 1. Decrease the rate of water addition. Add the water dropwise while stirring vigorously. 2. Cool the reaction mixture. Lower temperatures will slow down the hydrolysis reaction. 3. Introduce a chelating agent, such as acetic acid or acetylacetone, to the alkoxide solution before adding water.[1][7] |
| Gel forms too quickly or is inhomogeneous | 1. High water content: Leads to a very fast gelation time.[1] 2. High pH (basic conditions). 3. High temperature. | 1. Reduce the water-to-alkoxide ratio. [1] 2. Lower the pH of the solution. 3. Decrease the reaction temperature. |
Quantitative Data Summary
The following tables summarize the impact of key parameters on zirconia particle size based on literature data.
Table 1: Effect of Water-to-Alkoxide Molar Ratio (r) on Gelation Time
| Water Molar Ratio (r) | Gelation Time |
| 2 | 120 hours |
| 4 | 5 hours |
| 6 | < 1 hour |
Data adapted from studies on zirconium n-propoxide, demonstrating the trend of decreasing gelation time with increasing water content.[1]
Table 2: Influence of Caustic Fusion Temperature on Final Particle Size
| Sample | Fusion Temperature (°C) | Average Particle Size (nm) |
| ZrNP1 | 600 | 34.49 |
| ZrNP2 | 700 | 47.93 |
| ZrNP3 | 800 | 58.74 |
This table illustrates how processing conditions in a related synthesis method can influence the final nanoparticle size.[10]
Experimental Protocols
General Protocol for Sol-Gel Synthesis of Zirconia Nanoparticles
This protocol provides a general framework. The specific amounts and reaction conditions should be optimized based on the desired particle size and morphology.
Materials:
-
This compound (precursor)
-
Anhydrous ethanol (B145695) (solvent)
-
Deionized water (hydrolyzing agent)
-
Nitric acid or Ammonia solution (catalyst, optional)
-
Acetic acid (chelating agent, optional)
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in anhydrous ethanol. Stir the solution until the precursor is completely dissolved.
-
(Optional) Addition of Chelating Agent: If using a chelating agent, add a calculated amount of acetic acid to the precursor solution and stir for 30-60 minutes to allow for complexation.
-
Hydrolysis: Prepare a separate solution of deionized water in ethanol. This solution may also contain the acid or base catalyst to adjust the pH.
-
Reaction: Add the water-ethanol solution dropwise to the vigorously stirred precursor solution. The rate of addition is critical for controlling nucleation.
-
Aging: After the addition is complete, allow the sol to age under continuous stirring. The aging time can vary from a few hours to several days, during which the gel network will form.
-
Washing and Drying: Once the gel has formed, it should be washed several times with ethanol to remove unreacted precursors and byproducts. The resulting gel can then be dried using various methods such as oven drying, freeze-drying, or supercritical drying to obtain the zirconia powder.
-
Calcination: The dried powder is typically calcined at elevated temperatures (e.g., 400-800 °C) to remove organic residues and induce crystallization. The calcination temperature and duration will affect the final crystal phase and particle size.
Visualizations
Caption: Experimental workflow for sol-gel synthesis of zirconia nanoparticles.
References
- 1. scielo.br [scielo.br]
- 2. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: ZrO2 Film Deposition Using Zirconium Tetra-tert-butoxide (ZTB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of Zirconium Dioxide (ZrO₂) thin films using Zirconium tetra-tert-butoxide (ZTB) as a precursor.
Frequently Asked Questions (FAQs)
Q1: What is Zirconium tetra-tert-butoxide (ZTB) and why is it used for ZrO₂ film deposition?
A1: Zirconium tetra-tert-butoxide (ZTB), with the chemical formula Zr[OC(CH₃)₃]₄, is a metalorganic precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to grow Zirconium Dioxide (ZrO₂) thin films. It is chosen for its volatility, which allows it to be transported in the vapor phase to the deposition chamber.
Q2: What are the typical deposition temperatures for ZrO₂ films using ZTB?
A2: The deposition temperature for ZrO₂ films using ZTB can vary depending on the specific deposition technique (e.g., CVD, PECVD). Generally, deposition is studied between 380 and 825 °C. Lower temperatures (<420 °C) and moderate temperatures (450−550 °C) are often used to control film microstructure.
Q3: How does the deposition temperature affect the crystallinity of the ZrO₂ films?
A3: Deposition temperature has a significant impact on the crystallinity of ZrO₂ films. At lower temperatures, the films tend to be amorphous or poorly crystalline. As the temperature increases, the crystallinity improves, and a phase transition from a metastable form to the monoclinic phase can occur, for instance, when the substrate temperature is raised from 450 to 500 degrees C[1].
Troubleshooting Guide
Q1: I am experiencing very low or no film deposition. What could be the issue?
A1: This is a common issue that can be attributed to several factors:
-
Precursor Delivery: ZTB is highly sensitive to moisture and can prematurely decompose or react before reaching the substrate. Ensure that all gas lines and the deposition chamber are thoroughly baked out to remove any adsorbed water.
-
Precursor Temperature: The vapor pressure of ZTB is dependent on its temperature. Ensure the bubbler or precursor container is heated to an appropriate and stable temperature to ensure consistent vapor delivery.
-
Carrier Gas Flow Rate: The carrier gas flow rate affects the transport of the ZTB vapor to the chamber. An insufficient flow rate may result in a low precursor concentration at the substrate.
Q2: The deposited ZrO₂ film has poor adhesion to the substrate. How can I improve it?
A2: Poor adhesion is often related to substrate surface contamination or an inadequate substrate temperature.
-
Substrate Cleaning: Ensure the substrate is thoroughly cleaned to remove any organic or particulate contamination before loading it into the deposition chamber. In-situ cleaning using plasma may also be beneficial.
-
Substrate Temperature: A low substrate temperature might not provide enough energy for the precursor to properly react and bond with the surface. Consider increasing the deposition temperature within the process window.
Q3: My ZrO₂ film is hazy or non-uniform. What is causing this?
A3: Film non-uniformity can be caused by several factors:
-
Gas Flow Dynamics: Non-uniform gas flow patterns in the reaction chamber can lead to variations in film thickness. Optimize the gas flow rates and the geometry of the gas inlet.
-
Temperature Gradients: Temperature gradients across the substrate can cause non-uniform deposition rates. Ensure the substrate heater provides uniform heating.
-
Precursor Condensation: If the temperature of the gas lines is not properly controlled, the ZTB precursor may condense before reaching the substrate, leading to non-uniform delivery.
Q4: The film contains a high level of carbon impurities. How can I reduce carbon contamination?
A4: Carbon contamination is a common issue with metalorganic precursors like ZTB.
-
Increase Oxygen Partial Pressure: In a CVD process, increasing the ratio of the oxygen source to the ZTB precursor can help to more effectively oxidize the organic ligands and reduce carbon incorporation into the film.
-
Optimize Deposition Temperature: The deposition temperature can influence the efficiency of the precursor decomposition and the removal of byproducts. Experiment with different temperatures to find an optimal point for low carbon content.
-
Plasma Enhancement: Using a plasma-enhanced CVD (PECVD) process can aid in the decomposition of the precursor and the removal of organic fragments, leading to purer films.
Experimental Protocols
Below is a generalized experimental protocol for the deposition of ZrO₂ thin films using ZTB by Plasma-Enhanced Chemical Vapor Deposition (PECVD). This should be adapted and optimized for your specific equipment and research needs.
1. Substrate Preparation:
- Clean p-type silicon wafers with a standard cleaning process.
- Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer immediately before loading into the chamber[2].
2. Precursor Handling and Delivery:
- Load Zirconium tetra-tert-butoxide (ZTB) into a bubbler. Maintain the bubbler at a constant temperature (e.g., 27°C) to ensure a stable vapor pressure[2].
- Use an inert carrier gas (e.g., Argon) to transport the ZTB vapor to the deposition chamber.
3. Deposition Parameters:
- Base Pressure: Evacuate the chamber to a high vacuum to minimize background contamination.
- Process Pressure: Maintain a process pressure of approximately 500 mTorr[2].
- Substrate Temperature: Set the substrate temperature in the range of 150-200°C[2].
- Plasma Power: Use a microwave plasma source, for example, at 700 Watts and 2.45 GHz[2].
- Gas Flow Rates: Introduce the ZTB vapor with the carrier gas and an oxygen source into the chamber. The flow rates will need to be optimized for the specific reactor.
4. Post-Deposition Annealing:
- After deposition, the films may be amorphous or poorly crystalline. A post-deposition annealing step in an oxygen or inert atmosphere at a higher temperature (e.g., 400-800°C) can be performed to improve crystallinity and film quality.
Data Presentation
Table 1: Effect of Deposition Temperature on ZrO₂ Film Properties using ZTB Precursor
| Deposition Temperature (°C) | Film Microstructure | Crystalline Phase | Key Observations |
| < 420 | Nearly equi-axed grains | - | Lower temperature leads to more uniform, smaller grains. |
| 450 - 550 | Oblate grains | Metastable, transitions to Monoclinic | A phase transition is observed in this range, with increasing crystallinity.[1] |
| > 700 | Triangular grains | Monoclinic | Higher temperatures result in larger, more defined crystalline structures. |
Mandatory Visualization
Caption: Experimental workflow for ZrO₂ thin film deposition using ZTB.
References
Technical Support Center: Zirconia Film Deposition from Zirconium(IV) tert-butoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the surface roughness of zirconia (ZrO₂) films grown from the precursor Zirconium(IV) tert-butoxide (ZTB).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the deposition of zirconia films using this compound, focusing on minimizing surface roughness.
Q1: My zirconia film has high surface roughness. What are the potential causes and how can I fix it?
A1: High surface roughness in zirconia films can stem from several factors related to both sol-gel and Metal-Organic Chemical Vapor Deposition (MOCVD) processes.
Troubleshooting Guide: High Surface Roughness
| Potential Cause | Recommended Solution |
| Sol-Gel: Uncontrolled Hydrolysis and Condensation | The rapid hydrolysis of this compound can lead to the formation of large, agglomerated particles in the sol, resulting in a rough film surface. To mitigate this, control the hydrolysis rate by: • Using a chelating agent: Add a chelating agent like acetylacetone (B45752) or acetic acid to the precursor solution. This modifies the precursor and reduces its reactivity with water. • Controlling the water content: The molar ratio of water to the precursor is a critical parameter. A lower water ratio generally leads to slower hydrolysis and smaller particle sizes.[1] • Adjusting the pH: The pH of the sol affects both hydrolysis and condensation rates. Maintaining a slightly acidic pH can help stabilize the sol and prevent rapid particle growth. |
| Sol-Gel: Particle Agglomeration in the Sol | Even with controlled hydrolysis, particles can agglomerate over time. To prevent this: • Ensure proper dispersion: Use a suitable solvent and ensure thorough mixing. • Control the aging time: The stability of the sol can change over time. Use the sol within its optimal stability window. |
| MOCVD: Precursor Decomposition in the Gas Phase | If the deposition temperature is too high, the this compound precursor can decompose in the gas phase before reaching the substrate. This leads to the formation of particles that then deposit on the film, increasing its roughness. • Optimize deposition temperature: Lower the substrate temperature to a range where surface reactions are favored over gas-phase reactions. For ZTB, this is typically in the range of 300-500°C.[2] |
| MOCVD: Incomplete Precursor Decomposition on the Surface | At very low deposition temperatures, the precursor may not fully decompose on the substrate surface, leading to the incorporation of organic residues and a porous, rough film. • Increase substrate temperature: Gradually increase the temperature to ensure complete decomposition of the precursor on the substrate. |
| Both Methods: Inadequate Substrate Cleaning | Contaminants on the substrate surface can act as nucleation sites for irregular growth, leading to a rougher film. • Implement a thorough cleaning protocol: Utilize a multi-step cleaning process involving solvents (e.g., acetone, isopropanol), and deionized water, followed by drying with an inert gas. |
| Both Methods: Post-Deposition Annealing Issues | While annealing is often used to crystallize and densify the film, improper annealing temperatures can lead to excessive grain growth and increased roughness.[3] • Optimize annealing temperature and duration: Start with a lower annealing temperature (e.g., 400-600°C) and shorter duration. The root mean square (RMS) roughness of zirconia films has been observed to increase with higher annealing temperatures due to the development of larger grains and their agglomeration. |
Q2: How does the concentration of this compound in the precursor solution affect the surface roughness of sol-gel derived films?
A2: The concentration of this compound in the sol-gel solution plays a significant role in determining the final film morphology. Higher precursor concentrations can lead to increased viscosity of the sol and a higher density of nucleation sites, which can result in larger grain sizes and consequently, higher surface roughness. Conversely, a lower precursor concentration generally promotes the formation of smaller, more uniform particles, leading to a smoother film.
Q3: What is the effect of the annealing temperature on the surface roughness of zirconia films?
A3: Post-deposition annealing is a critical step for crystallizing and densifying the zirconia film. However, the annealing temperature has a direct impact on surface roughness. As the annealing temperature is increased, grain growth is promoted. While this can lead to a denser film, excessive grain growth and the agglomeration of these grains will result in an increase in surface roughness.[3]
Data Presentation
The following tables summarize the quantitative effects of key experimental parameters on the surface roughness of zirconia films.
Table 1: Effect of Annealing Temperature on Surface Roughness of Zirconia Films
| Annealing Temperature (°C) | Root Mean Square (RMS) Roughness (nm) |
| As-deposited (Room Temperature) | 2.22 |
| 200 | - |
| 250 | 0.312[3] |
| 300 | - |
| 350 | - |
| 450 | - |
| 500 | 5.99 |
| 550 | - |
Note: The values are taken from different studies and deposition methods, and are presented to illustrate the general trend.
Experimental Protocols
This section provides detailed methodologies for preparing zirconia films with reduced surface roughness using both sol-gel and MOCVD techniques with this compound.
Protocol 1: Sol-Gel Deposition of Smooth Zirconia Films
This protocol focuses on controlling the hydrolysis and condensation reactions to achieve a smooth film surface.
1. Precursor Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve this compound in a dry solvent such as ethanol (B145695) or 1-butanol.
-
Add a chelating agent, for example, acetylacetone, in a 1:1 molar ratio to the zirconium precursor. Stir the solution for at least one hour to ensure complete chelation.
2. Hydrolysis:
-
Prepare a separate solution of deionized water and the same solvent used for the precursor. The molar ratio of water to the zirconium precursor should be carefully controlled, typically starting at a low ratio (e.g., 1:1 or 2:1) to slow down the hydrolysis rate.
-
Slowly add the water-solvent mixture to the precursor solution while stirring vigorously.
3. Sol Aging:
-
Allow the resulting sol to age for a specific period (e.g., 24 hours) at room temperature. This allows for the controlled growth of zirconia nanoparticles.
4. Substrate Preparation:
-
Clean the substrate meticulously. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
5. Film Deposition (Spin Coating):
-
Place the cleaned substrate on the spin coater.
-
Dispense the aged sol onto the substrate.
-
Spin the substrate at a controlled speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds).
6. Drying and Annealing:
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) to remove the solvent.
-
Transfer the substrate to a furnace for annealing. Ramp the temperature slowly to the desired annealing temperature (e.g., 400-500°C) and hold for a specific time (e.g., 1-2 hours) to crystallize the film. A slower ramping rate can help in obtaining a smoother film.
Protocol 2: MOCVD of Smooth Zirconia Films
This protocol outlines the steps for depositing smooth zirconia films using a Metal-Organic Chemical Vapor Deposition (MOCVD) system.
1. Precursor Handling:
-
Load the this compound precursor into a bubbler inside a nitrogen-filled glovebox to prevent premature hydrolysis.
2. MOCVD System Setup:
-
Install the bubbler in the MOCVD system and heat it to a temperature that provides sufficient vapor pressure (e.g., 70-90°C).
-
Clean the substrate using a standard cleaning procedure and load it into the reaction chamber.
3. Deposition Parameters:
-
Heat the substrate to the desired deposition temperature, typically in the range of 350-500°C.
-
Introduce a carrier gas (e.g., Argon or Nitrogen) through the bubbler to transport the precursor vapor into the reaction chamber.
-
Introduce an oxidizing agent, such as oxygen or water vapor, into the chamber separately.
-
Maintain a constant pressure within the reaction chamber during deposition.
4. Deposition Process:
-
Open the necessary valves to allow the precursor and oxidant to flow into the chamber and react on the heated substrate surface, forming the zirconia film.
-
The deposition time will determine the final thickness of the film.
5. Post-Deposition Cooling:
-
After the desired deposition time, stop the precursor and oxidant flow and cool down the substrate under an inert gas flow.
Visualizations
The following diagrams illustrate key experimental workflows and relationships to aid in understanding the process of reducing zirconia film surface roughness.
References
Optimization of carrier gas flow for Zirconium(IV) tert-butoxide in MOCVD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zirconium(IV) tert-butoxide (Zr(OtBu)4) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) processes.
Troubleshooting Guide
This guide addresses common issues encountered during the MOCVD of zirconium-based thin films using this compound, with a focus on problems related to carrier gas flow.
Problem: Low or No Film Deposition
| Possible Cause | Recommended Action |
| Insufficient Precursor Vapor Transport | 1. Increase Carrier Gas Flow Rate: Gradually increase the carrier gas (e.g., Ar, N2) flow rate through the bubbler to enhance the pick-up of the this compound precursor. Monitor the deposition rate to find the optimal flow. 2. Increase Bubbler Temperature: Gently increase the temperature of the bubbler to increase the vapor pressure of the precursor. Be cautious not to exceed the decomposition temperature of the precursor. This compound is a liquid at room temperature with a boiling point of 81°C at 3 mmHg.[1] 3. Check for Line Blockages: Ensure there are no condensed precursor or other blockages in the gas lines between the bubbler and the reaction chamber. |
| Precursor Decomposition Before Reaching Substrate | 1. Check for Hot Spots: Ensure the temperature of the gas lines is uniform and does not have hot spots that could cause premature decomposition of the precursor. 2. Reduce Line Temperature: If the gas lines are heated, try reducing the temperature to the minimum required to prevent condensation. |
| Incorrect Chamber Pressure | 1. Verify Chamber Pressure: Ensure the MOCVD reactor is operating within the intended pressure range. Low pressure can sometimes lead to lower deposition rates. |
Problem: Non-Uniform Film Thickness
| Possible Cause | Recommended Action |
| Inadequate Gas Flow Dynamics | 1. Optimize Carrier Gas Flow Rate: Both too low and too high carrier gas flow rates can lead to non-uniformity. Systematically vary the flow rate to find the optimal regime for your reactor geometry. 2. Adjust Showerhead-to-Substrate Distance: If your system allows, modifying the distance between the gas inlet (showerhead) and the substrate can significantly impact uniformity. 3. Introduce a Diffuser: Consider using a gas diffuser or a modified showerhead design to promote more uniform distribution of the precursor vapor. |
| Temperature Gradients Across the Substrate | 1. Verify Substrate Temperature Uniformity: Use a calibrated thermocouple or pyrometer to check for temperature variations across the substrate holder. Non-uniform heating is a common cause of non-uniform deposition. |
| Recirculation Cells in the Reactor | 1. Adjust Total Gas Flow and Pressure: The formation of recirculation cells, which can trap reactants and lead to non-uniformity, is highly dependent on the total gas flow rate and the reactor pressure. A systematic study of these parameters may be necessary to minimize this effect. |
Problem: Poor Film Quality (e.g., high carbon content, low density)
| Possible Cause | Recommended Action |
| Incomplete Precursor Decomposition | 1. Increase Substrate Temperature: A higher substrate temperature can promote more complete decomposition of the this compound precursor, leading to denser films with lower impurity levels. 2. Optimize Oxidant Flow: If using an oxidant (e.g., O2, H2O), ensure the flow rate is optimized. An insufficient amount of oxidant can lead to carbon incorporation in the film. |
| Precursor Instability | 1. Ensure Precursor Purity: this compound is sensitive to moisture and can degrade over time.[2] Use a fresh, high-purity precursor and handle it under inert atmosphere conditions. 2. Check for Leaks: Air leaks in the MOCVD system can introduce moisture and oxygen, leading to premature reactions and poor film quality. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting carrier gas flow rate for this compound?
A1: A typical starting point for the carrier gas (e.g., Argon) flow rate can be in the range of 20-100 standard cubic centimeters per minute (sccm). However, the optimal flow rate is highly dependent on the specific MOCVD reactor geometry, bubbler design and temperature, and desired deposition rate. It is recommended to start with a conservative flow rate and gradually increase it while monitoring the deposition process.
Q2: How does the carrier gas flow rate affect the deposition rate?
A2: The carrier gas flow rate is directly related to the amount of precursor transported to the reaction chamber. Generally, increasing the carrier gas flow rate will increase the precursor delivery and thus the deposition rate, up to a certain point. Beyond an optimal flow rate, the residence time of the precursor in the reaction zone may become too short for efficient decomposition, or gas phase nucleation may increase, potentially leading to a decrease in film quality or even a drop in the deposition rate on the substrate.
Q3: Can the carrier gas itself affect the film properties?
A3: The primary role of the carrier gas is to transport the precursor. Inert gases like Argon (Ar) and Nitrogen (N2) are commonly used and generally do not participate in the chemical reaction. However, the choice of carrier gas can influence the gas flow dynamics and thermal conductivity of the gas mixture in the reactor, which can have an indirect effect on film uniformity and microstructure.
Q4: My this compound bubbler is not providing a stable precursor flow. What should I do?
A4: First, ensure that the temperature of the bubbler is stable and accurately controlled. This compound is a liquid with a relatively low boiling point, so temperature fluctuations can significantly impact its vapor pressure.[1] Second, check for any signs of precursor degradation, such as a change in color or viscosity. As it is moisture-sensitive, contamination can lead to changes in its properties.[2] Finally, ensure that the carrier gas inlet tube is positioned correctly within the bubbler to allow for efficient saturation of the carrier gas with the precursor vapor.
Experimental Protocols
Below is a generalized experimental protocol for the MOCVD of ZrO2 thin films using this compound. Note: These parameters should be considered as a starting point and will likely require optimization for your specific MOCVD system.
1. Substrate Preparation:
-
Clean the silicon (100) substrate using a standard RCA cleaning procedure.
-
Load the substrate into the MOCVD reactor.
2. MOCVD System Preparation:
-
Purge the reactor and all gas lines with a high-purity inert gas (e.g., Argon) to remove any residual air and moisture.
-
Heat the substrate to the desired deposition temperature (e.g., 350-500°C).
-
Set the this compound bubbler to the desired temperature (e.g., 40-70°C).
3. Deposition Process:
-
Set the carrier gas (Argon) flow rate through the this compound bubbler (e.g., 50 sccm).
-
Introduce the oxidant gas (e.g., O2) into the reactor at a specified flow rate (e.g., 50 sccm).
-
Maintain a constant reactor pressure during deposition (e.g., 1-10 Torr).
-
The deposition time will depend on the desired film thickness and the deposition rate.
4. Post-Deposition:
-
After the desired deposition time, stop the flow of the precursor by bypassing the bubbler.
-
Turn off the oxidant gas flow.
-
Cool the substrate down to room temperature under an inert gas flow.
-
Unload the substrate for characterization.
Data Presentation
Table 1: Example MOCVD Parameters for ZrO2 Deposition
| Parameter | Range/Value |
| Precursor | This compound |
| Substrate | Si (100) |
| Substrate Temperature | 350 - 500 °C |
| Bubbler Temperature | 40 - 70 °C |
| Carrier Gas (Ar) Flow Rate | 20 - 100 sccm |
| Oxidant Gas (O2) Flow Rate | 20 - 100 sccm |
| Reactor Pressure | 1 - 10 Torr |
Note: The data in this table is a generalized range based on typical MOCVD processes and should be optimized for specific experimental setups.
Visualizations
Caption: Troubleshooting workflow for carrier gas related issues.
References
Minimizing impurities from Zirconium(IV) tert-butoxide precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zirconium(IV) tert-butoxide. Our goal is to help you minimize impurities and ensure the highest quality precursor for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound are typically hydrolysis products, residual chlorides from synthesis, and unreacted starting materials or side-products from the synthesis route. Commercial precursors can sometimes appear as a yellowish and/or slightly turbid liquid, indicating the presence of these impurities.[1] Incomplete reactions can also leave behind precursors like tetrakis(diethylamido)zirconium(IV) or zirconium isopropoxide if the synthesis was performed via alcohol interchange.
Q2: How do these impurities affect my experiments, such as ALD/CVD?
A2: Impurities in this compound can have a significant negative impact on applications like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2] They can lead to non-uniform film growth, defects in the deposited material, poor adhesion to the substrate, and unpredictable reaction kinetics.[2] For instance, even trace amounts of moisture can cause the precursor to hydrolyze, leading to the formation of zirconium oxides and hydroxides that can clog vapor lines and contaminate the deposition chamber.[3]
Q3: What is the ideal appearance of pure this compound?
A3: Pure this compound should be a colorless and transparent liquid.[1] Any coloration (yellow to brown) or turbidity is an indication of impurities.[1]
Q4: How should I properly store my this compound precursor?
A4: this compound is highly sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[4] It is advisable to store it in a glovebox freezer if available.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precursor appears yellow or turbid. | Presence of hydrolysis products, residual starting materials, or other synthesis byproducts. | Purify the precursor by vacuum distillation. This is a highly effective method for removing less volatile impurities. |
| Inconsistent results in ALD/CVD depositions. | Precursor impurity, partial hydrolysis of the precursor in the delivery lines, or temperature fluctuations. | Ensure the precursor is pure before use. Check all gas lines for leaks and ensure a completely inert atmosphere. Verify and stabilize the precursor bubbler temperature. |
| White precipitate forms in the precursor container. | Exposure to moisture, leading to hydrolysis and the formation of zirconium oxides/hydroxides. | Discard the contaminated precursor. Review handling and storage procedures to prevent future moisture exposure. Ensure all transfers are done under a strictly inert atmosphere. |
| Low yield during synthesis. | Incomplete reaction, loss of product during workup, or premature hydrolysis. | Ensure all reagents are anhydrous and reactions are carried out under a strictly inert atmosphere. Optimize reaction time and temperature. Use Schlenk line techniques for filtration and transfers. |
Purification and Analysis Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is effective for removing non-volatile impurities and decomposition products.
Materials:
-
Schlenk flask
-
Distillation bridge
-
Receiving flask (Strauss flask)
-
Vacuum pump
-
Heating mantle
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus under an inert atmosphere in a glovebox or using Schlenk line techniques.
-
Transfer the impure this compound to the Schlenk flask.
-
Slowly apply vacuum to the system, ensuring the cold trap is in place to protect the pump.
-
Gently heat the Schlenk flask using the heating mantle.
-
Collect the purified product in the receiving flask, which should be cooled with an ice bath.
-
This compound typically distills at approximately 45 °C at 50 mTorr.[2]
-
Once the distillation is complete, backfill the system with inert gas before disconnecting the flasks.
-
Store the purified, colorless liquid under an inert atmosphere.
Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool to assess the purity of this compound.
Sample Preparation:
-
Under an inert atmosphere, prepare a sample by dissolving a small amount of the precursor in an anhydrous deuterated solvent such as benzene-d6 (B120219) (C6D6).
Expected Chemical Shifts:
-
¹H NMR (in C6D6): A single sharp singlet at approximately δ 1.32 ppm, corresponding to the 36 equivalent protons of the four tert-butoxy (B1229062) groups.[2]
-
¹³C NMR (in C6D6): Two resonances at approximately δ 75.3 ppm and δ 33.1 ppm, corresponding to the quaternary and methyl carbons of the tert-butoxy groups, respectively.[2]
The presence of other peaks may indicate impurities such as residual solvents, hydrolysis products, or unreacted starting materials.
Quantitative Data
The following tables provide an overview of the expected purity of this compound.
Table 1: Qualitative Purity Comparison
| State | Appearance | Indication |
| Unpurified/Commercial | Clear to yellow, potentially turbid liquid.[1] | Presence of impurities such as hydrolysis products or synthesis byproducts. |
| After Vacuum Distillation | Colorless and transparent liquid.[2] | High purity, suitable for sensitive applications. |
Table 2: Specifications for Electronic Grade this compound
| Parameter | Specification |
| Purity (Trace Metals Basis) | 99.999%[3] |
| Appearance | Liquid |
| Refractive Index (n20/D) | 1.424 (lit.)[3] |
| Boiling Point | 81 °C/3 mmHg (lit.)[3] |
| Density | 0.985 g/mL at 25 °C (lit.)[3] |
Visual Guides
The following diagrams illustrate key workflows and concepts related to the handling and purification of this compound.
Caption: Workflow for obtaining high-purity this compound.
Caption: A logical approach to troubleshooting common precursor issues.
References
Validation & Comparative
Comparative study of zirconium precursors for sol-gel synthesis
A Comparative Guide to Zirconium Precursors for Sol-Gel Synthesis
For researchers, scientists, and professionals in drug development, the sol-gel method offers a versatile approach to synthesizing zirconium dioxide (zirconia, ZrO₂) nanoparticles with tailored properties. The choice of the zirconium precursor is a critical parameter that significantly influences the kinetics of the synthesis and the physicochemical characteristics of the final material. This guide provides a comparative overview of common zirconium precursors—zirconium alkoxides, zirconium salts, and zirconium acetylacetonate (B107027)—supported by experimental data and detailed protocols.
Introduction to Zirconia and Sol-Gel Synthesis
Zirconia is a ceramic material with exceptional mechanical strength, thermal stability, and biocompatibility, making it a valuable material for applications ranging from catalysis to biomedical implants.[1][2] The sol-gel process is a wet-chemical technique used for fabricating these materials from a chemical precursor.[3] It involves the hydrolysis and condensation of the precursor in a solvent to form a "sol" (a colloidal suspension), which then undergoes further condensation to form a "gel"—a continuous solid network in a liquid. Subsequent drying and calcination of the gel yield the final zirconia powder.[4]
The properties of the resulting zirconia, such as particle size, surface area, and crystalline phase (monoclinic, tetragonal, or cubic), are highly dependent on the chosen precursor and other synthesis parameters like pH, temperature, and water-to-precursor ratio.[5][6]
Comparative Analysis of Zirconium Precursors
The selection of a zirconium precursor impacts gelation time, particle morphology, and the thermal stability of the resulting zirconia. This section compares three common classes of precursors: zirconium alkoxides, zirconium salts, and zirconium acetylacetonate.
Zirconium Alkoxides (e.g., Zirconium n-propoxide)
Zirconium alkoxides, such as zirconium n-propoxide [Zr(O(CH₂)₂CH₃)₄], are highly reactive precursors commonly used in non-aqueous sol-gel routes.[2] Their high reactivity leads to rapid hydrolysis and condensation, which can make the process difficult to control and may lead to the precipitation of zirconia particles rather than the formation of a homogeneous gel.[7] To moderate this reactivity, chelating agents like acetic acid or acetylacetone (B45752) are often added.[7]
Zirconium Salts (e.g., Zirconium Oxychloride)
Zirconium salts, particularly zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), are a cost-effective and widely used precursor in aqueous sol-gel synthesis.[8][9] The hydrolysis of zirconium salts is generally slower and more controllable than that of alkoxides. The presence of counter-ions (like chloride) can influence the properties of the final material and may require thorough washing of the gel to remove them.
Zirconium Acetylacetonate
Zirconium acetylacetonate [Zr(acac)₄] is a coordination complex where the zirconium atom is chelated by acetylacetonate ligands.[10] This chelation provides greater stability against rapid hydrolysis compared to zirconium alkoxides, allowing for better control over the sol-gel process.[11] It is often used to achieve uniform particle sizes and can influence the crystalline phase of the final zirconia product.[10]
Quantitative Data Comparison
The following tables summarize the quantitative data on the performance of different zirconium precursors in sol-gel synthesis, as reported in various studies.
Table 1: Effect of Precursor on Gelation Time
| Precursor | Solvent System | Catalyst/Additive | Molar Ratio (Precursor:H₂O) | Temperature (°C) | Gelation Time (hours) | Reference |
| Zirconium n-propoxide | n-propanol/water | Acetic Acid | 1:2 | 60 | 120 | [2][7] |
| Zirconium n-propoxide | n-propanol/water | Acetic Acid | 1:4 | 60 | 24 | [2][7] |
| Zirconium n-propoxide | n-propanol/water | Acetic Acid | 1:6 | 60 | 5 | [2][7] |
| Zirconium Oxychloride | Water | Hexamethylenetetramine | 0.1 mol/L (sol conc.) | 50 | ~2 | [12][13] |
Table 2: Physicochemical Properties of Zirconia from Different Precursors
| Precursor | Calcination Temp. (°C) | Crystalline Phase (at given temp.) | Crystallite Size (nm) | Surface Area (m²/g) | Reference |
| Zirconium n-propoxide | 400 | Tetragonal | 11-13 | 105 (for 1:4 H₂O ratio) | [7][9] |
| Zirconium Oxychloride | 500 | Tetragonal + Monoclinic | ~18 (precipitation) | 47 (precipitation) | [9][14] |
| Zirconium n-butoxide | 800 | Not specified | Not specified | >500 (sulfated) | [11] |
| Zirconium Acetylacetonate | 800 | Not specified | Not specified | >500 (sulfated) | [11] |
Experimental Protocols
Detailed methodologies for the sol-gel synthesis of zirconia using different precursors are provided below.
Protocol 1: Synthesis using Zirconium n-propoxide (Alkoxide Route)
This protocol is adapted from a method using a metal-chelate route to control hydrolysis.[7]
Materials:
-
Zirconium(IV) n-propoxide (70% in n-propanol)
-
n-propanol
-
Acetic acid
-
Deionized water
Procedure:
-
In a flask under an inert atmosphere, dissolve zirconium n-propoxide in n-propanol.
-
Add acetic acid as a chelating agent to the solution while stirring. A typical molar ratio of Zr-propoxide to acetic acid is 1:1.
-
In a separate beaker, prepare a solution of deionized water in n-propanol. The molar ratio of Zr-propoxide to water can be varied (e.g., 1:2, 1:4, 1:6) to control the gelation time.[7]
-
Slowly add the water/propanol solution to the zirconium precursor solution under vigorous stirring.
-
Continue stirring for 1 hour to ensure complete hydrolysis and the formation of a stable sol.
-
Transfer the sol to a sealed container and age it at 60°C for 7 days, or until gelation occurs.[7]
-
Dry the resulting alcogel in an oven at 100°C for 3 days.[7]
-
Calcination: Heat the dried gel in a furnace in air at 400°C for 10 hours to obtain crystalline zirconia.[7]
Protocol 2: Synthesis using Zirconium Oxychloride (Aqueous Salt Route)
This protocol describes a common aqueous route for zirconia synthesis.[8]
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (1 M)
Procedure:
-
Dissolve zirconium oxychloride octahydrate in deionized water to create a precursor solution (e.g., 0.1 M).
-
Slowly add ammonium hydroxide solution dropwise to the precursor solution under constant stirring to induce hydrolysis and precipitation.
-
Continue adding the base until the pH of the solution reaches 9 to form a wet gel of zirconium hydroxide [Zr(OH)₄].[8]
-
Age the wet gel overnight at room temperature.[8]
-
Filter the gel and wash it repeatedly with deionized water until it is neutral to remove residual chloride and ammonium ions.
-
Dry the neutralized gel in an oven at 100°C overnight.[8]
-
Calcination: Calcine the dried powder in a furnace at a desired temperature (e.g., 700°C for 5 hours) to obtain crystalline zirconia.[8]
Protocol 3: Synthesis using Zirconium Acetylacetonate (Chelated Precursor Route)
This protocol utilizes the enhanced stability of zirconium acetylacetonate.[10]
Materials:
-
Zirconium(IV) acetylacetonate [Zr(acac)₄]
-
Ammonium hydroxide solution
-
Sucrose (B13894) (optional, as a gelation agent)
Procedure:
-
Dissolve zirconium(IV) acetylacetonate in ethanol and stir at 70°C for 30 minutes to form the precursor solution.[10]
-
Add an ammoniacal solution as a hydrolyzing agent to the precursor solution.
-
(Optional) Add sucrose to the solution and stir at 110°C to promote gelation.[10]
-
Dry the resulting sol in an oven at 80°C for 24 hours to obtain a xerogel.[10]
-
Calcination: Calcine the xerogel at a temperature between 350-500°C to obtain tetragonal zirconia. Higher temperatures (e.g., 650°C) may lead to a mixture of tetragonal and monoclinic phases.[10]
Visualizing the Sol-Gel Process and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the workflows and relationships in the sol-gel synthesis of zirconia.
Caption: General experimental workflow for the sol-gel synthesis of zirconia.
Caption: Signaling pathways for different zirconium precursors in sol-gel synthesis.
Caption: Logical relationships between precursor choice and final material properties.
Conclusion
The choice of zirconium precursor is a foundational decision in the sol-gel synthesis of zirconia that dictates the process parameters and the final material characteristics. Zirconium alkoxides are highly reactive and suitable for non-aqueous systems, often requiring chelating agents for controlled gelation. Zirconium salts like zirconium oxychloride offer a cost-effective and more controlled aqueous route. Zirconium acetylacetonate provides excellent stability, leading to uniform nanoparticles. By understanding the distinct advantages and requirements of each precursor, researchers can better tailor the synthesis process to achieve zirconia with the desired properties for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. compendiumlive.com [compendiumlive.com]
- 7. scielo.br [scielo.br]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Zirconia Nanoparticle Synthesis: A Comparative Look at Precursors Beyond Zirconium(IV) tert-butoxide
For researchers, scientists, and drug development professionals, the synthesis of zirconia (ZrO₂) nanoparticles with tailored properties is paramount. The choice of precursor is a critical determinant of the final nanoparticle characteristics, influencing everything from particle size and crystallinity to surface morphology and purity. While Zirconium(IV) tert-butoxide is a commonly used precursor, a range of alternatives offer distinct advantages in terms of cost, reactivity, and handling. This guide provides an objective comparison of these alternative precursors, supported by experimental data and detailed protocols to inform your selection process.
Zirconia nanoparticles are lauded for their exceptional properties, including high thermal stability, mechanical strength, and biocompatibility, making them valuable in catalysis, biomedical applications, and advanced ceramics. The synthesis of these nanoparticles is most commonly achieved through methods like sol-gel, hydrothermal, and co-precipitation, where the zirconium precursor plays a pivotal role. The selection of an appropriate precursor is a key step in controlling the desired physicochemical properties of the resulting zirconia nanoparticles.
Comparative Analysis of Zirconium Precursors
The performance of different zirconium precursors in synthesizing zirconia nanoparticles varies significantly. The choice of precursor impacts the reaction kinetics and the hydrolysis-condensation process, which in turn dictates the final properties of the nanoparticles. Below is a comparative summary of common alternatives to this compound.
Zirconium Alkoxides
Zirconium alkoxides, such as zirconium(IV) propoxide and isopropoxide, are frequently used in sol-gel synthesis due to their high reactivity.[1] They are soluble in organic solvents and readily undergo hydrolysis and condensation reactions.
Zirconium Salts
Inorganic zirconium salts, including zirconium(IV) chloride (ZrCl₄), zirconium(IV) oxychloride (ZrOCl₂), zirconium(IV) nitrate (B79036) (ZrO(NO₃)₂), and zirconium(IV) acetate (B1210297) (Zr(CH₃COO)₄), are often more cost-effective and easier to handle than alkoxides.[2] They are typically used in aqueous solutions for hydrothermal and co-precipitation methods.[3][4]
Zirconium Complexes
Zirconium(IV) acetylacetonate (B107027) (Zr(acac)₄) is a stable, crystalline organometallic compound that is soluble in organic solvents.[5] It is a versatile precursor for sol-gel and thermal decomposition methods, offering good control over the synthesis process.[6]
Quantitative Data Comparison
The following tables summarize experimental data from various studies, highlighting the influence of the precursor on the resulting zirconia nanoparticle properties under different synthesis conditions.
| Precursor | Synthesis Method | Particle/Crystallite Size (nm) | Crystal Phase(s) | Reference |
| Zirconium(IV) propoxide | Sol-gel | 11–13 | Tetragonal | [7] |
| Zirconium(IV) isopropoxide | Sol-gel | Not specified | Tetragonal | [3] |
| Zirconium(IV) chloride | Hydrothermal | ~200 | Monoclinic, Tetragonal, Cubic | [8] |
| Zirconium(IV) oxychloride | Precipitation | 119 | Not specified | [9] |
| Zirconium(IV) oxychloride | Hydrothermal | 7.3 | Tetragonal | [10] |
| Zirconium(IV) nitrate | Hydrothermal | 5.07 | Monoclinic | [11] |
| Zirconium(IV) acetate | Hydrothermal | 10.4 | Monoclinic, Tetragonal | [11] |
| Zirconium(IV) acetylacetonate | Solvothermal | 5-20 | Tetragonal and/or Monoclinic | [12] |
Table 1: Comparison of Zirconia Nanoparticle Properties from Different Precursors.
| Precursor | Advantages | Disadvantages |
| Zirconium Alkoxides | High reactivity, good for sol-gel, soluble in organic solvents.[1] | Sensitive to moisture and air, can be expensive.[2] |
| Zirconium Salts | Cost-effective, stable in air, suitable for aqueous methods.[2] | Can introduce impurities (e.g., chlorides), may require careful pH control. |
| Zirconium Complexes | Stable, soluble in organic solvents, allows for good process control.[5][6] | Can be more expensive than simple salts. |
Table 2: Advantages and Disadvantages of Alternative Zirconium Precursors.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. The following are representative experimental protocols for the synthesis of zirconia nanoparticles using different precursors and methods.
Sol-Gel Synthesis using Zirconium(IV) Propoxide
This protocol is adapted from a study on the sol-gel synthesis of nanocrystalline zirconia.[7]
Materials:
-
Zirconium(IV) propoxide (70 wt. % in 1-propanol)
-
Absolute ethanol (B145695)
-
Deionized water
-
Ammonia (B1221849) solution (for hydrolysis)
Procedure:
-
Prepare a solution of zirconium(IV) propoxide in absolute ethanol under an inert atmosphere.
-
In a separate vessel, prepare a mixture of ethanol and deionized water.
-
Slowly add the water-ethanol mixture to the zirconium propoxide solution with vigorous stirring to initiate hydrolysis.
-
Add a catalytic amount of ammonia solution to promote gelation.
-
Continue stirring until a transparent gel is formed.
-
Age the gel at room temperature for 24 hours.
-
Dry the gel in an oven at 110°C for 12 hours to obtain a xerogel.
-
Calcination of the xerogel at temperatures between 400-600°C will yield crystalline zirconia nanoparticles.
Hydrothermal Synthesis using Zirconium(IV) Oxychloride
This protocol is based on a method for producing tetragonal zirconia nanoparticles.[10]
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Glycerol (B35011) (propanetriol)
-
Polyvinylpyrrolidone (PVP) as a dispersant
-
Deionized water
Procedure:
-
Dissolve 10 wt% of zirconium(IV) oxychloride octahydrate in deionized water.
-
Add 5 wt% of glycerol to the solution as an additive and stir until homogeneous.
-
Add 0.5 wt% of PVP as a dispersant and continue stirring.
-
Subject the solution to ultrasonication and mechanical stirring for 5 minutes.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 200°C and maintain this temperature for a specified duration (e.g., 24 hours).
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol.
-
Dry the final product in an oven.
Co-precipitation Synthesis using Zirconium(IV) Nitrate
This method is adapted from a study on the co-precipitation of zirconia nanoparticles.[3]
Materials:
-
Zirconyl nitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of zirconyl nitrate hydrate.
-
Prepare an aqueous solution of potassium hydroxide (e.g., 0.5 M, 1 M, or 1.5 M).
-
Slowly add the potassium hydroxide solution to the zirconyl nitrate solution under vigorous stirring to precipitate zirconium hydroxide.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove residual ions.
-
Dry the precipitate to obtain zirconium hydroxide powder.
-
Calcination of the dried powder at a suitable temperature (e.g., 500-800°C) will yield crystalline zirconia nanoparticles.
Visualizing the Synthesis Workflow
The selection of a precursor and synthesis method is a logical process that can be visualized to aid in experimental design.
Caption: Logical workflow for selecting a zirconium precursor and synthesis method.
Caption: Generalized experimental workflow for zirconia nanoparticle synthesis.
References
- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconia-based aerogels via hydrolysis of salts and alkoxides: the influence of the synthesis procedures on the properties of the aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 4. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium Acetylacetonate|Zr(acac)4|17501-44-9 [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nanoient.org [nanoient.org]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. chalcogen.ro [chalcogen.ro]
A Comparative Guide to Zirconium Oxide Thin Films: Validating Stoichiometry from Zirconium(IV) tert-butoxide and Alternative Precursors
For researchers, scientists, and drug development professionals, the precise control over the stoichiometry of thin films is paramount for ensuring desired material properties and device performance. This guide provides a comprehensive comparison of Zirconium(IV) tert-butoxide against other common zirconium precursors for the deposition of zirconium dioxide (ZrO2) films, with a focus on validating the film stoichiometry through experimental data.
This document outlines the performance of ZrO2 films derived from this compound and compares it with films grown from two prominent alternative precursors: Tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) and Tris(dimethylamino)cyclopentadienylzirconium (Cp-Zr). The comparison is based on quantitative data from various studies, detailing the resulting film stoichiometry, impurity levels, and key electrical properties. Detailed experimental protocols for film deposition and stoichiometric validation are also provided to support researchers in their own investigations.
Comparative Analysis of Precursor Performance
The choice of precursor significantly influences the quality of the deposited ZrO2 films. The following tables summarize the key performance indicators for films grown using this compound, TDMA-Zr, and Cp-Zr.
Table 1: Comparison of Stoichiometry and Impurity Levels in ZrO2 Films
| Precursor | Deposition Method | Deposition Temperature (°C) | O/Zr Ratio | Carbon Impurity (at.%) | Reference |
| This compound | CVD | 450 | ~2.0 | Not specified | |
| Tetrakis(dimethylamido)zirconium (TDMA-Zr) | ALD | 200-250 | 1.85–1.9 | Low | [1] |
| Tris(dimethylamino)cyclopentadienylzirconium (Cp-Zr) | ALD | 300-350 | Stoichiometric | Lower at higher temperatures | [2] |
Table 2: Comparison of Electrical Properties of ZrO2 Films
| Precursor | Deposition Method | Deposition Temperature (°C) | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Reference |
| This compound | CVD | Not specified | Not specified | Not specified | |
| Tetrakis(dimethylamido)zirconium (TDMA-Zr) | ALD | 150-250 | 7.5–11 | Not specified | [3] |
| Tris(dimethylamino)cyclopentadienylzirconium (Cp-Zr) | ALD | 300 | 35.8 | < 10⁻⁷ at 2V | [2][4] |
Experimental Protocols
Reproducibility in thin film deposition and characterization is critical. The following sections provide detailed methodologies for key experiments.
Protocol 1: Atomic Layer Deposition (ALD) of ZrO2 from TDMA-Zr
This protocol describes a typical ALD process for depositing ZrO2 films using Tetrakis(dimethylamido)zirconium (TDMA-Zr) and water as precursors.[5][6]
-
Precursor Handling:
-
TDMA-Zr is a solid precursor and is typically heated to 75°C to achieve sufficient vapor pressure.
-
Deionized water is used as the oxygen source and is kept at room temperature.
-
-
Deposition Parameters:
-
Substrate Temperature: 200-250°C.[1]
-
Pulse Sequence:
-
TDMA-Zr pulse: 0.1 s
-
N2 purge: 10 s
-
H2O pulse: 0.015 s
-
N2 purge: 10 s
-
-
Number of Cycles: The desired film thickness is achieved by repeating the pulse sequence. The growth per cycle (GPC) is typically in the range of 0.08-0.13 nm/cycle within the ALD window.[1]
-
Protocol 2: Stoichiometry Validation by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Instrumentation: A monochromatic Al Kα X-ray source is commonly used.
-
Sample Preparation: The ZrO2 film is introduced into the ultra-high vacuum (UHV) chamber of the XPS system. A brief in-situ surface clean using a low-energy Ar+ ion beam may be performed to remove surface adventitious carbon.
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution scans of the Zr 3d and O 1s core levels are then acquired.
-
-
Data Analysis:
-
The areas of the Zr 3d and O 1s peaks are determined after background subtraction (e.g., Shirley background).
-
The atomic concentrations of Zr and O are calculated by dividing the peak areas by their respective relative sensitivity factors (RSFs).
-
The O/Zr ratio is then determined to validate the stoichiometry of the film. Stoichiometric ZrO2 will have an O/Zr ratio of approximately 2.0.[7]
-
Protocol 3: Stoichiometry Validation by Rutherford Backscattering Spectrometry (RBS)
RBS is a powerful, non-destructive analytical technique used for determining the thickness and elemental composition of thin films.[8][9]
-
Instrumentation: A high-energy (typically 2-3 MeV) He+ ion beam is used.
-
Sample Preparation: The ZrO2 film on a substrate is mounted in the RBS chamber.
-
Data Acquisition:
-
The sample is bombarded with the He+ ion beam at a known angle.
-
The energy of the backscattered ions is measured by a detector at a specific scattering angle (e.g., 170°).
-
-
Data Analysis:
-
The energy of the backscattered ions is related to the mass of the target atoms. The yield of the backscattered ions is proportional to the concentration of the element.
-
By simulating the experimental spectrum using software (e.g., SIMNRA), the atomic concentrations of Zr and O in the film can be determined, providing the O/Zr ratio.[9]
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for validating the stoichiometry of ZrO2 films.
Caption: Experimental workflow for depositing and validating the stoichiometry of ZrO2 films.
Caption: Logical relationship between zirconium precursors and resulting film properties.
References
- 1. Structure and Dielectric Property of High-k ZrO2 Films Grown by Atomic Layer Deposition Using Tetrakis(Dimethylamido)Zirconium and Ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Low temperature atomic layer deposition of zirconium oxide for inkjet printed transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. ceriumlabs.com [ceriumlabs.com]
- 9. azom.com [azom.com]
A Comparative Analysis of Thermal and Plasma-Enhanced Chemical Vapor Deposition of Zirconium Oxide from Zirconium(IV) tert-butoxide
A comprehensive guide for researchers and drug development professionals on the deposition of Zirconium Oxide thin films, offering a detailed comparison of thermal and plasma-enhanced chemical vapor deposition techniques utilizing Zirconium(IV) tert-butoxide as a precursor.
Zirconium Oxide (ZrO2), a ceramic material with exceptional biocompatibility, corrosion resistance, and dielectric properties, is a promising candidate for various applications in the biomedical field, including coatings for medical implants and drug delivery systems. The deposition of high-quality ZrO2 thin films is crucial for these applications, with Chemical Vapor Deposition (CVD) being a prominent fabrication technique. This guide provides a detailed comparison of two major CVD methods—thermal CVD and plasma-enhanced CVD (PECVD)—for the deposition of ZrO2 films using this compound as the precursor.
At a Glance: Thermal vs. Plasma-Enhanced CVD
| Parameter | Thermal CVD | Plasma-Enhanced CVD (PECVD) |
| Deposition Temperature | 450 - 500°C[1] | 150 - 200°C[2] |
| Operating Pressure | Varies (typically low pressure) | ~500 mTorr[2] |
| Plasma Power | Not Applicable | 700 W (Microwave)[2] |
| Growth Rate | Temperature dependent | Parabolic rate constant (B) = 8.5 x 10³ Ų/min[2] |
| Film Crystallinity | Poorly crystalline at 450°C, transitioning to monoclinic at 500°C[1] | Monoclinic[2] |
| Film Composition | ZrO2 | ZrO2[2] |
| Electrical Properties | Not specified in the search results | Suitable for microelectronic applications[2] |
Delving into the Deposition Processes
Thermal Chemical Vapor Deposition (Thermal CVD)
Thermal CVD is a process where the substrate is heated to a specific temperature, causing the precursor gas to decompose and deposit a thin film on the substrate surface. In the case of ZrO2 deposition from this compound, the substrate temperature is the primary driver of the reaction.
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD, on the other hand, utilizes a plasma to energize the precursor gas, allowing for deposition at significantly lower temperatures compared to thermal CVD. This is particularly advantageous for temperature-sensitive substrates. A microwave plasma, for instance, can be used to decompose the this compound precursor.[2]
Experimental Methodologies
Thermal CVD Protocol for ZrO2 Thin Films
A typical thermal CVD process for depositing ZrO2 films from this compound involves the following steps:
-
Substrate Preparation: Quartz substrates are commonly used and are cleaned to remove any contaminants.
-
Precursor Delivery: this compound is vaporized and introduced into the reaction chamber.
-
Deposition: The substrates are heated to a temperature range of 450-500°C to induce the thermal decomposition of the precursor and subsequent film growth.[1]
-
Characterization: The resulting films are analyzed using techniques such as X-ray diffraction (XRD) to determine crystallinity and electron microscopy for morphological characterization.[1]
Plasma-Enhanced CVD Protocol for ZrO2 Thin Films
The experimental setup for PECVD of ZrO2 films using this compound typically includes:
-
Substrate Preparation: P-type silicon wafers are often used as substrates. They are cleaned using conventional methods and may be etched with dilute hydrofluoric acid to remove the native oxide layer.[2]
-
Precursor Delivery: this compound is held in a bubbler at a controlled temperature (e.g., 27°C) and introduced into the reaction chamber.[2]
-
Deposition: The deposition is carried out in a quartz reactor at a low pressure (e.g., 500 mTorr) and a substrate temperature between 150-200°C. A microwave plasma (e.g., 700 W, 2.45 GHz) is generated to decompose the precursor.[2]
-
Characterization: The film thickness is measured using ellipsometry. The electrical properties are characterized using Metal-Insulator-Semiconductor (MIS) capacitor structures with an aluminum gate. Fourier Transform Infrared Spectroscopy (FTIR) is used to study the structure and composition of the deposited layers.[2]
Visualizing the Processes
To better understand the workflow and reaction mechanisms, the following diagrams are provided.
References
A Comparative Guide to Zirconia Thin Films from Different Alkoxide Precursors
For Researchers, Scientists, and Drug Development Professionals
Zirconia (ZrO₂) thin films are pivotal in a multitude of advanced applications, from protective coatings and high-k dielectrics to biocompatible surfaces for medical implants. The choice of precursor is a critical determinant of the final film's properties. This guide provides an objective comparison of zirconia thin films synthesized via the sol-gel method using four common alkoxide precursors: zirconium (IV) isopropoxide, zirconium (IV) propoxide, zirconium (IV) butoxide, and zirconium (IV) ethoxide. The information presented is based on a comprehensive review of scientific literature.
Performance Comparison of Zirconia Thin Films
The selection of a zirconium alkoxide precursor significantly influences the structural, optical, and morphological properties of the resulting zirconia thin films. The following table summarizes key performance metrics collated from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research works. However, general trends can be observed.
| Property | Zirconium (IV) Isopropoxide | Zirconium (IV) Propoxide | Zirconium (IV) Butoxide | Zirconium (IV) Ethoxide |
| Typical Solvent | Isopropanol | n-Propanol | n-Butanol, Ethanol | Ethanol |
| Refractive Index (at ~550 nm) | ~2.10 | 1.91 - 2.2[1][2] | ~2.05 | ~2.0 - 2.1 |
| Optical Band Gap (eV) | ~5.0 - 5.5 | ~5.0 - 5.4 | ~5.1 - 5.6 | ~5.2 - 5.7 |
| Crystallinity (post-annealing) | Tetragonal, Monoclinic | Tetragonal, Monoclinic[3] | Tetragonal, Monoclinic | Tetragonal, Monoclinic |
| Typical Annealing Temperature | 400-600°C | 400-600°C | 400-600°C | 400-600°C |
| Surface Roughness (RMS) | Generally low, dependent on processing | Smooth surfaces reported[1] | Dependent on processing | Dependent on processing |
| Hydrolysis Rate | High | High | Moderate | Very High |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the synthesis and characterization of zirconia thin films from alkoxide precursors.
Sol-Gel Synthesis of Zirconia Thin Films
The sol-gel process is a versatile method for producing high-quality zirconia thin films. A general procedure is as follows:
-
Precursor Solution Preparation: The chosen zirconium alkoxide (e.g., zirconium (IV) n-propoxide) is dissolved in its corresponding alcohol solvent (e.g., n-propanol) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Stabilization: A chelating agent, such as acetylacetone (B45752) (AcAc), is often added to the solution to control the hydrolysis and condensation rates, thereby stabilizing the sol.[1] The molar ratio of the chelating agent to the alkoxide is a critical parameter.
-
Hydrolysis and Condensation: A mixture of water and alcohol is added dropwise to the precursor solution while stirring vigorously. This initiates the hydrolysis and condensation reactions, leading to the formation of a zirconia sol. An acid or base catalyst (e.g., nitric acid or ammonia) can be used to control the reaction kinetics.
-
Aging: The sol is typically aged for a period (e.g., 24 hours) to allow for the completion of the hydrolysis and condensation reactions, resulting in a stable sol with the desired viscosity for coating.
-
Thin Film Deposition: The zirconia thin film is deposited onto a pre-cleaned substrate (e.g., silicon wafer, glass slide) using techniques such as spin-coating or dip-coating. The thickness of the film can be controlled by adjusting the withdrawal speed (dip-coating) or the spin speed and time (spin-coating), as well as the viscosity of the sol.
-
Drying and Annealing: The coated substrate is dried at a low temperature (e.g., 100°C) to remove the solvent. Subsequently, the film is annealed at a higher temperature (e.g., 400-600°C) to induce crystallization and densification, leading to the formation of a stable zirconia thin film.
Characterization Techniques
A suite of characterization techniques is employed to evaluate the properties of the synthesized zirconia thin films:
-
X-ray Diffraction (XRD): To determine the crystalline structure (e.g., monoclinic, tetragonal, cubic) and crystallite size of the zirconia films.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the films, providing information on thickness, uniformity, and the presence of defects.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness and topography of the thin films at the nanoscale.[1]
-
UV-Vis Spectroscopy: To measure the optical transmittance and absorbance of the films, from which the refractive index and optical band gap can be calculated.
-
Ellipsometry: For precise measurement of the refractive index and thickness of the thin films.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of zirconia thin films.
Caption: Experimental workflow for zirconia thin film synthesis and characterization.
Caption: Influence of alkoxide precursor on zirconia thin film properties.
References
Performance Showdown: ZTB vs. ZrCl4 for High-Quality Zirconia Deposition
A Comparative Guide for Researchers in Materials Science and Drug Development
The deposition of high-quality zirconia (ZrO₂) thin films is critical for a wide range of applications, from advanced electronics to biomedical coatings. The choice of precursor is a pivotal factor that dictates the deposition process parameters and the final properties of the film. This guide provides an in-depth performance comparison of two common zirconium precursors: the metal-organic Zirconium(IV) t-butoxide (ZTB) and the inorganic Zirconium(IV) chloride (ZrCl₄).
Executive Summary
Zirconium(IV) t-butoxide (ZTB) and Zirconium(IV) chloride (ZrCl₄) are both viable precursors for zirconia deposition, yet they exhibit distinct characteristics that make them suitable for different applications and deposition techniques. ZTB, a metal-alkoxide, is favored for its high vapor pressure at room temperature but is sensitive to hydrolysis, which can lead to the formation of nanoparticles.[1] In contrast, ZrCl₄ is a halide precursor that is often used in higher temperature processes and is known for its high reactivity, which can sometimes result in homogeneous nucleation.[2] The choice between these two precursors will depend on the desired film properties, the deposition method employed, and the tolerance for potential impurities such as carbon from ZTB or chlorine from ZrCl₄.
Performance Comparison at a Glance
| Feature | Zirconium(IV) t-butoxide (ZTB) | Zirconium(IV) chloride (ZrCl₄) |
| Precursor Type | Metal-Organic (Alkoxide) | Inorganic (Halide) |
| Volatility | Good vapor pressure at room temperature.[1] | Requires heating to achieve sufficient vapor pressure. |
| Deposition Techniques | PECVD, MOCVD, ALD | CVD, ALD |
| Typical Deposition Temperature | Lower temperatures possible, but can be wide-ranging. | Generally higher temperatures required, especially for CVD (800-1550 °C).[2] |
| Deposition Rate | Varies with technique; can be influenced by hydrolysis. | ALD growth rates of 0.08-0.13 nm/cycle (with H₂O) have been reported.[3] |
| Film Morphology | Can result in clustered nanoparticles, especially with hydrolysis.[1] | Can produce conformal films, but prone to homogeneous nucleation at high temperatures.[2] |
| Potential Impurities | Carbon | Chlorine[2] |
| Key Advantages | High volatility, lower deposition temperatures possible. | Thermally stable, well-established for ALD processes. |
| Key Disadvantages | Prone to hydrolysis, potential for carbon contamination. | Lower volatility, can require high deposition temperatures, potential for chlorine contamination and corrosive byproducts (HCl).[3] |
Experimental Data
Zirconia Deposition using ZTB
| Deposition Technique | Substrate | Deposition Temperature (°C) | Precursor Delivery | Key Findings | Reference |
| PECVD | Silicon | Not specified | Bubbler | Resulted in clustered nanoparticles; prone to hydrolysis. | [1] |
| CVD | Si(100) | Not specified | Gaseous source | Can lead to silicon carbonization and zirconium dioxide formation. | [4] |
Zirconia Deposition using ZrCl₄
| Deposition Technique | Substrate | Deposition Temperature (°C) | Co-reactant | Deposition Rate | Film Purity | Reference |
| CVD | Various | 800-1550 | O₂, H₂O, or CO₂/H₂ | Not specified | Prone to homogeneous nucleation. | [2] |
| ALD | Silicon | 250-500 | H₂O | 0.08-0.13 nm/cycle | HCl as byproduct. | [3] |
| ALD | Silicon | 300-500 | Tetra-n-butyl orthosilicate | 1.05-1.35 Å/cycle | 1.1 at.% C, 2.1 at.% Cl (at 500°C) | [5] |
Experimental Protocols
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of ZrO₂ using ZTB
This protocol is based on the general procedures described for metal-organic precursors in a plasma-enhanced system.[1]
-
Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Precursor Handling: ZTB is loaded into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.
-
Deposition System: A capacitively coupled plasma reactor is used. The substrate is placed on the grounded electrode, which can be heated.
-
Process Parameters:
-
Substrate Temperature: 200-400 °C
-
Reactor Pressure: 1-10 Torr
-
ZTB Bubbler Temperature: 30-50 °C
-
Carrier Gas (Ar or N₂): 50-100 sccm
-
Oxidizing Agent (O₂ or N₂O): 20-50 sccm
-
Plasma Power: 50-200 W
-
-
Deposition: The carrier gas is passed through the ZTB bubbler to transport the precursor vapor into the reaction chamber. The oxidizing agent is introduced separately. A radio-frequency (RF) plasma is ignited to decompose the precursors and deposit a zirconia film on the substrate.
-
Post-Deposition: The film is annealed in an oxygen atmosphere at 400-600 °C to improve crystallinity and reduce impurities.
Atomic Layer Deposition (ALD) of ZrO₂ using ZrCl₄ and Water
This protocol is a standard thermal ALD process for depositing zirconia.[3]
-
Substrate Preparation: Silicon substrates are cleaned using a standard procedure and loaded into the ALD reactor.
-
Precursor Handling: Solid ZrCl₄ is heated in a precursor vessel to achieve the desired vapor pressure. Deionized water is used as the oxygen source.
-
Deposition System: A hot-wall ALD reactor is typically used.
-
Process Parameters:
-
Substrate Temperature: 250-350 °C
-
ZrCl₄ Source Temperature: 150-180 °C
-
Reactor Pressure: 0.1-1 Torr
-
-
ALD Cycle: One ALD cycle consists of four steps:
-
ZrCl₄ Pulse: A pulse of ZrCl₄ vapor is introduced into the reactor, which reacts with the hydroxylated substrate surface.
-
Purge: The reactor is purged with an inert gas (e.g., N₂) to remove unreacted ZrCl₄ and byproducts.
-
H₂O Pulse: A pulse of water vapor is introduced, reacting with the surface-adsorbed zirconium species to form zirconia and regenerate hydroxyl groups.
-
Purge: The reactor is purged again with inert gas to remove unreacted water and the HCl byproduct.
-
-
Film Growth: The desired film thickness is achieved by repeating the ALD cycle.
Visualizing the Deposition Processes
The following diagrams illustrate the fundamental workflows of Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for zirconia deposition.
Caption: Generalized Chemical Vapor Deposition (CVD) workflow for zirconia.
Caption: Sequential nature of the Atomic Layer Deposition (ALD) process.
Conclusion
Both ZTB and ZrCl₄ are effective precursors for the deposition of zirconia thin films, each with a distinct set of advantages and disadvantages. ZTB's high volatility makes it suitable for processes where lower precursor heating temperatures are desirable, though its sensitivity to moisture requires careful handling to prevent particle formation. ZrCl₄, while requiring higher temperatures for volatilization, is a robust precursor for well-established ALD processes that can yield highly conformal films, albeit with the potential for chlorine impurities and the generation of corrosive byproducts. The optimal choice will ultimately be dictated by the specific requirements of the application, including the desired film quality, deposition temperature constraints, and the acceptable level of impurities.
References
Zirconium(IV) tert-butoxide: A Comparative Guide for Conformal Coating Applications
For researchers, scientists, and drug development professionals seeking optimal methods for producing high-quality zirconia (ZrO₂) conformal coatings, this guide provides a comprehensive evaluation of Zirconium(IV) tert-butoxide and its alternatives. Leveraging experimental data, this document outlines a comparative analysis of key performance metrics and detailed experimental protocols to inform precursor selection for advanced coating applications.
This compound (Zr(OtBu)₄) is a metal-organic precursor widely used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of zirconium dioxide (ZrO₂) thin films.[1] These films are critical in a variety of applications, from dielectric layers in microelectronics to protective coatings in biomedical devices, owing to their excellent thermal stability, high dielectric constant, and biocompatibility. The choice of precursor is a critical factor that dictates the quality, purity, and performance of the resulting conformal coating.
This guide evaluates this compound against other common zirconium precursors, providing a side-by-side comparison of their deposition characteristics and the properties of the resulting zirconia films.
Comparative Performance of Zirconium Precursors
The selection of a zirconium precursor significantly impacts the deposition process and the final film characteristics. Key performance indicators include deposition rate (or growth per cycle in ALD), deposition temperature, and the electrical properties of the resulting zirconia film, such as dielectric constant and leakage current density. Below is a summary of quantitative data for this compound and its common alternatives.
| Precursor | Abbreviation | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Dielectric Constant (k) | Leakage Current Density (A/cm²) |
| This compound | Zr(OtBu)₄ | 150 - 300[1] | Not specified | Not specified | Not specified |
| Tetrakis(dimethylamido)zirconium(IV) | TDMA-Zr | 50 - 275[2] | 0.66 - 1.84[2] | 7.5 - 11[3] | Not specified |
| Tris(dimethylamino)cyclopentadienylzirconium cocktail | CpZr[N(CH₃)₂]₃/C₇H₈ | 250 - 350[4] | Not specified | 22.8 - 38.3[4] | < 10⁻⁷ @ 2V[4] |
| Zirconium(IV) chloride | ZrCl₄ | ~300 | Not specified | ~20 | Not specified |
| Zirconium Acetylacetonate | Zr(acac)₄ | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the successful implementation of these precursors in conformal coating applications.
Atomic Layer Deposition of ZrO₂ using Tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr)
This protocol describes the deposition of zirconia thin films using TDMA-Zr and water as precursors in an ALD reactor.
Materials:
-
Tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr)
-
Deionized water
-
High-purity nitrogen or argon gas
-
Substrates (e.g., silicon wafers)
Equipment:
-
Atomic Layer Deposition (ALD) reactor equipped with in-situ monitoring (e.g., quartz crystal microbalance)
-
Precursor bubblers
-
Vacuum pump
Procedure:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Precursor Handling: Load TDMA-Zr into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) due to its air and moisture sensitivity.
-
Deposition Parameters:
-
Set the substrate temperature within the ALD window for TDMA-Zr and water, typically between 150 °C and 250 °C.[2]
-
Maintain the TDMA-Zr precursor bubbler at a constant temperature to ensure a stable vapor pressure.
-
The ALD cycle consists of four steps:
-
TDMA-Zr pulse: Introduce TDMA-Zr vapor into the reactor chamber for a specific duration (e.g., 0.03 s).[2]
-
Purge 1: Purge the chamber with an inert gas (e.g., nitrogen) to remove unreacted precursor and byproducts (e.g., 10-30 s).[2]
-
Water pulse: Introduce water vapor into the chamber (e.g., 0.015 s).[2]
-
Purge 2: Purge the chamber again with the inert gas (e.g., 10-30 s).[2]
-
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is dependent on the deposition temperature.[2]
-
Characterization: After deposition, characterize the films for thickness, uniformity, composition, and electrical properties using appropriate techniques such as ellipsometry, X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and capacitance-voltage (C-V) measurements.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of evaluating and comparing different zirconium precursors for conformal coating applications, the following diagrams are provided.
Caption: Experimental workflow for evaluating zirconium precursors.
Caption: Simplified ALD reaction pathway for ZrO2 deposition.
Conclusion
The selection of an appropriate zirconium precursor is a critical decision in the development of conformal coatings. While this compound is a viable option for producing zirconia thin films, its performance relative to alternatives like TDMA-Zr and cyclopentadienyl-based precursors depends on the specific requirements of the application. For applications demanding lower deposition temperatures, TDMA-Zr shows a clear advantage with a wide process window. For applications where a high dielectric constant is paramount, the CpZr[N(CH₃)₂]₃/C₇H₈ cocktail precursor has demonstrated excellent results. Further research and direct comparative studies under identical conditions are necessary to fully elucidate the advantages and disadvantages of this compound for various conformal coating applications. This guide provides a foundational understanding to aid researchers in making an informed precursor choice.
References
Cross-Validation of Film Thickness Measurements for Zirconia (ZrO2) Coatings
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of three widely-used techniques for measuring the thickness of Zirconia (ZrO2) thin films: Spectroscopic Ellipsometry (SE), Spectrophotometry, and Field Emission Scanning Electron Microscopy (FE-SEM). Objective experimental data is presented to cross-validate the performance of these methods, enabling researchers to select the most appropriate technique for their specific application.
Comparative Analysis of Measurement Techniques
The selection of a suitable film thickness measurement technique is contingent on various factors, including the required accuracy, the nature of the film and substrate, and whether a destructive or non-destructive method is permissible. The following table summarizes the key performance metrics of SE, Spectrophotometry, and FE-SEM for ZrO2 film thickness measurement.
| Feature | Spectroscopic Ellipsometry (SE) | Spectrophotometry (UV-Vis) | Field Emission Scanning Electron Microscopy (FE-SEM) |
| Principle | Measures the change in polarization of light upon reflection from a sample surface. | Measures the transmittance or reflectance of light through the film. | Images a cross-section of the film using an electron beam. |
| Typical Thickness Range | Sub-nanometer to several micrometers.[1] | Approximately 0.3 µm to 60 µm.[2] | ~20 nm to 100 µm.[3] |
| Accuracy | High, capable of sub-nanometer precision.[4] | Good, but can be limited by the uniformity of the film.[5] | High, provides direct measurement. |
| Precision | Excellent, with high repeatability.[6] | Dependent on instrument stability and sample quality. | High, with precision down to 0.08 nm in some applications.[4] |
| Destructive? | No | No | Yes, requires sample cross-sectioning.[5] |
| Sample Requirements | Smooth, reflective surface. | Optically transparent or semi-transparent film on a reflective or transparent substrate. | Sample must be vacuum compatible and able to be cross-sectioned. |
| Information Provided | Film thickness, refractive index, extinction coefficient.[1] | Film thickness (requires known refractive index).[2] | Direct visualization of film thickness, morphology, and grain structure.[3] |
Experimental Data: A Case Study on ZrO2 Films
In a study by M. Horprathum et al., ZrO2 thin films were deposited on silicon wafers and glass substrates via DC magnetron sputtering for different deposition times. The film thicknesses were measured using SE, a spectrophotometric method (SM), and FE-SEM, providing a valuable dataset for cross-validation.[7]
| Deposition Time (min) | SE Thickness (nm) | SM Thickness (nm) | FE-SEM Thickness (nm) |
| 15 | 353 | 322 | ~350 |
| 30 | 447 | 439 | ~450 |
| 60 | 1038 | 1088 | ~1050 |
Data extracted from "Determination of the Thickness and Optical Constants of ZrO2 by Spectroscopic Ellipsometry and Spectrophotometric Method".[7]
The results demonstrate a strong correlation between the three techniques, with the measured thickness values being in close agreement.[7] This cross-validation provides confidence in the accuracy of each method for determining ZrO2 film thickness.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurements. The following sections outline the fundamental steps for each of the discussed techniques.
Spectroscopic Ellipsometry (SE)
-
Sample Preparation: Ensure the sample surface is clean and free of contaminants. The film should be smooth and uniform.
-
Instrument Setup:
-
Mount the sample on the measurement stage.
-
Set the angle of incidence (typically 60-75 degrees).[8]
-
Define the spectral range for the measurement.
-
-
Data Acquisition:
-
A beam of polarized light is directed onto the sample.
-
The change in polarization (Psi and Delta parameters) of the reflected light is measured as a function of wavelength.[7]
-
-
Data Analysis:
-
A physical model of the sample (e.g., substrate/film/ambient) is constructed.[9]
-
Dispersion models (e.g., Cauchy, Tauc-Lorentz) are used to describe the optical properties of the materials.[9][10]
-
The measured Psi and Delta spectra are fitted to the model by adjusting the film thickness and optical constants to minimize the mean squared error (MSE) between the experimental and calculated data.[9]
-
Spectrophotometry (Reflectance/Transmittance)
-
Sample Preparation: The sample surface should be clean. For transmittance, the substrate must be transparent. For reflectance, the film should be on a reflective substrate.
-
Instrument Setup:
-
Place the sample in the spectrophotometer's sample holder.
-
Select the desired measurement mode (transmittance or reflectance).
-
Set the wavelength range.
-
-
Data Acquisition:
-
A light beam is passed through (transmittance) or reflected off (reflectance) the sample.
-
The intensity of the transmitted or reflected light is recorded as a function of wavelength, resulting in an interference spectrum.[2]
-
-
Data Analysis:
Field Emission Scanning Electron Microscopy (FE-SEM)
-
Sample Preparation: This is a critical and destructive step.
-
The sample must be cross-sectioned to expose the film layer. This can be achieved by cleaving the substrate or using a focused ion beam (FIB) for more precise cuts.[5]
-
The cross-sectioned sample is mounted on an SEM stub, ensuring the film edge is perpendicular to the electron beam.
-
A thin conductive coating (e.g., gold or carbon) may be applied to non-conductive samples to prevent charging.
-
-
Imaging:
-
The sample is placed in the SEM vacuum chamber.
-
The electron beam is focused on the cross-sectioned edge of the film.
-
The magnification is adjusted to clearly visualize the film and substrate.
-
-
Measurement:
Visualizing the Workflow and Decision Process
To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.
Caption: Cross-validation workflow for ZrO2 film thickness measurement.
Caption: Decision tree for selecting a film thickness measurement technique.
References
- 1. Spectroscopic Ellipsometry | Bruker [bruker.com]
- 2. Film-Thickness Measurement : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. measurlabs.com [measurlabs.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. How Do You Measure Thin Film Sem Thickness? A Direct Visual Guide For Accurate Analysis - Kintek Solution [kindle-tech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. webofproceedings.org [webofproceedings.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Zirconium Precursors: Benchmarking Zirconium(IV) tert-butoxide Against Novel Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate zirconium precursor is a critical decision that dictates the quality, conformity, and performance of the final material. This guide provides an objective comparison of the industry-standard Zirconium(IV) tert-butoxide against a selection of novel zirconium precursors, supported by experimental data to inform your materials and process development.
This compound has long been a workhorse in materials science, particularly for the deposition of high-quality zirconium dioxide (ZrO₂) thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). However, the continuous drive for improved thermal stability, higher deposition rates, and enhanced material properties has spurred the development of novel zirconium precursors. This guide delves into a comparative analysis of this compound and these emerging alternatives, focusing on key performance indicators relevant to thin-film deposition and catalysis.
Performance Benchmarks: A Tabular Comparison
The following tables summarize the key physical and performance characteristics of this compound alongside a selection of novel zirconium precursors. This data has been compiled from various academic and industry sources to provide a clear, comparative overview.
Table 1: Physical Properties of Zirconium Precursors
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C/mmHg) |
| This compound | Zr(OᵗBu)₄ | 383.68 | Liquid | 81 °C/3 mmHg |
| Zirconium(IV) isopropoxide | Zr(OⁱPr)₄·ⁱPrOH | 387.71 | Solid | ~170 °C/0.35 mmHg |
| Zirconium(IV) n-propoxide | Zr(OⁿPr)₄ | 327.57 | Liquid | - |
| Tetrakis(dimethylamino)zirconium (TDMAZ) | Zr(NMe₂)₄ | 267.53 | Liquid | - |
| (Cyclopentadienyl)tris(dimethylamino)zirconium (CpZr(NMe₂)₃) | C₁₁H₂₃N₃Zr | 332.61 | Liquid | - |
| Zirconium Acetylacetonate (Zr(acac)₄) | C₂₀H₂₈O₈Zr | 487.66 | Solid | Sublimes |
Table 2: Performance in Thin Film Deposition (ALD/MOCVD)
| Precursor | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) in ALD | Film Purity (% ZrO₂) | Key Advantages | Key Disadvantages |
| This compound | 250-500 | ~0.4 - 1.0 | >98% | High vapor pressure, good reactivity | Prone to hydrolysis, potential for carbon contamination |
| Zirconium(IV) isopropoxide | 200-400 | ~0.5 - 1.2 | >98% | Good thermal stability | Lower vapor pressure than ZTB |
| Zirconium(IV) n-propoxide | 200-400 | - | >95% | Lower cost | Higher carbon incorporation |
| Tetrakis(dimethylamino)zirconium (TDMAZ) | 150-300 | ~0.9 - 2.0[1] | High | High growth rate, low carbon | Air and moisture sensitive |
| (Cyclopentadienyl)tris(dimethylamino)zirconium (CpZr(NMe₂)₃) | 250-350 | ~0.9 | High | Good thermal stability, conformal films | - |
| Zirconium Acetylacetonate (Zr(acac)₄) | 400-600 | - | ~95% | High thermal stability | Low vapor pressure, requires higher deposition temperatures |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful application of these precursors. Below are representative methodologies for the deposition of ZrO₂ thin films using this compound and a novel precursor, Tetrakis(dimethylamino)zirconium (TDMAZ), via Atomic Layer Deposition.
Protocol 1: Atomic Layer Deposition of ZrO₂ using this compound
1. Substrate Preparation:
-
Silicon (100) wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
The wafers are then dipped in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer, followed by a deionized water rinse and drying under a stream of nitrogen.
2. ALD Reactor Setup:
-
The cleaned substrate is placed in a hot-wall ALD reactor.
-
This compound is held in a stainless-steel bubbler heated to 75°C to ensure adequate vapor pressure.
-
High-purity nitrogen (99.999%) is used as the carrier and purge gas.
-
Water vapor is used as the co-reactant (oxidant).
3. Deposition Cycle:
-
The reactor is maintained at a deposition temperature of 250°C and a pressure of ~1 Torr.
-
The ALD cycle consists of the following steps:
-
Pulse A (this compound): A 0.5-second pulse of the precursor is introduced into the reactor.
-
Purge A: The reactor is purged with nitrogen for 5 seconds to remove unreacted precursor and byproducts.
-
Pulse B (H₂O): A 0.1-second pulse of water vapor is introduced.
-
Purge B: The reactor is purged with nitrogen for 5 seconds.
-
-
This cycle is repeated to achieve the desired film thickness.
Protocol 2: Atomic Layer Deposition of ZrO₂ using Tetrakis(dimethylamino)zirconium (TDMAZ)
1. Substrate Preparation:
-
The substrate preparation is identical to Protocol 1.
2. ALD Reactor Setup:
-
The cleaned substrate is placed in the ALD reactor.
-
Tetrakis(dimethylamino)zirconium is held in a bubbler at 70°C.[1]
-
High-purity nitrogen is used as the carrier and purge gas.
-
Ozone (O₃) is used as the oxidant, generated from an ozone generator.
3. Deposition Cycle:
-
The reactor is maintained at a deposition temperature of 200°C.
-
The ALD cycle consists of the following steps:
-
Pulse A (TDMAZ): A 1.0-second pulse of the precursor is introduced.
-
Purge A: The reactor is purged with nitrogen for 10 seconds.
-
Pulse B (O₃): A 1.5-second pulse of ozone is introduced.
-
Purge B: The reactor is purged with nitrogen for 10 seconds.
-
-
The number of cycles determines the final film thickness.
Visualizing the Process: Workflows and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Synthesis workflow for TDMAZ and this compound.
Caption: Generalized Atomic Layer Deposition (ALD) cycle for ZrO₂.
Caption: Decision logic for selecting a suitable zirconium precursor.
Conclusion
This compound remains a viable and effective precursor for many applications. However, for processes demanding higher growth rates, improved thermal stability, or specific film properties, novel precursors such as TDMAZ and cyclopentadienyl-based compounds offer significant advantages. The choice of precursor will ultimately depend on the specific requirements of the application, including deposition temperature constraints, desired film characteristics, and cost considerations. This guide provides a foundational dataset to aid in this critical selection process, empowering researchers to optimize their materials and device fabrication.
References
Safety Operating Guide
Safe Disposal of Zirconium(IV) tert-butoxide: An Operational Guide
Zirconium(IV) tert-butoxide is a moisture-sensitive, combustible liquid that requires careful handling and specific disposal procedures to ensure laboratory safety.[1][2][3] Its reactivity with water necessitates a controlled approach to neutralization and disposal.[2] This guide provides detailed protocols for the safe management and disposal of this compound, tailored for research and development environments.
I. Essential Safety and Handling
Immediate Precautions:
-
Work Area: Always handle this compound in a glovebox or a properly functioning chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][3][6] Use non-sparking tools and explosion-proof equipment.[3][6]
-
Incompatible Materials: Store and handle away from water, moisture, and strong oxidizing agents.[1][3]
-
Contingency: Never work alone when handling this compound.[5][7] Ensure an appropriate fire extinguisher (Class ABC or D dry powder) and a container of dry sand or powdered lime are within arm's length for emergency use.[4][7] Do not use water to extinguish a fire involving this material.[5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[5][8]
-
Hand Protection: Wear nitrile or rubber gloves. For added safety, consider wearing flame-retardant (e.g., Nomex) gloves between two pairs of nitrile gloves.[1][8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.[5][7][8] Wear long pants and closed-toe shoes made from non-synthetic materials (e.g., cotton or wool).[7]
II. Spill Management Protocol
In the event of a spill, follow these immediate steps:
-
Evacuate and Alert: Clear the area of all personnel and alert colleagues and emergency responders of the spill's location and nature.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[9]
-
Containment: Cover the spill with a non-combustible absorbent material such as dry sand, powdered lime, or vermiculite.[1][4][9] Do not use paper towels or other combustible materials.[4]
-
Collection: Once absorbed, carefully collect the solid residue using non-sparking tools.
-
Disposal: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[9]
III. Quantitative Hazard Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Flash Point | 85°C (185°F) | [1] |
| HMIS Rating | Health: 2, Flammability: 2, Reactivity: 0 | [1] |
| NFPA Rating | Health: 2, Flammability: 2, Reactivity: 0 | [1] |
IV. Disposal Protocol: Controlled Hydrolysis
The primary method for neutralizing this compound is through controlled hydrolysis, which converts it into less reactive zirconium oxide and tert-butanol.[10] This reaction is exothermic and can be violent if not properly controlled.
Methodology for Small Quantities (e.g., < 5 g):
-
Preparation: In a chemical fume hood, place the container with the residual this compound into a larger secondary container (e.g., a crystallizing dish).
-
Inerting: Purge the container with an inert gas like nitrogen or argon.
-
Initial Quenching: Slowly add a dry, less reactive alcohol such as isopropanol (B130326) or n-butanol to the residue. Stir the mixture if possible.
-
Hydrolysis: Once the initial reaction subsides, slowly and dropwise add a solution of 95% ethanol (B145695)/5% water from a dropping funnel or syringe. Keep the container cool with an ice bath during this process.
-
Completion: Allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Waste Collection: The resulting slurry should be collected in a designated hazardous waste container. Ensure the container is properly labeled for disposal according to local, state, and federal regulations.[3][6][9]
Methodology for Larger Quantities (e.g., > 5 g):
-
Preparation: Set up a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. The flask should be placed in an ice/water bath to manage heat generation.
-
Dilution: Transfer the this compound to the flask and dilute it with an inert, dry solvent such as heptane (B126788) or toluene. This helps to moderate the reaction rate.
-
Controlled Addition: Slowly add a dry, less reactive alcohol (e.g., isopropanol) dropwise from the dropping funnel while stirring vigorously.
-
Slow Hydrolysis: After the initial reaction with the alcohol has ceased, use the dropping funnel to add a mixture of ethanol and water (e.g., 3:1 ratio) at a very slow, controlled rate. Maintain a low temperature with the ice bath throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for several hours to ensure complete hydrolysis.
-
Final Disposal: Check the pH of the resulting mixture and neutralize if necessary. Transfer the final mixture to a properly labeled hazardous waste container for collection by environmental health and safety personnel.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. prochemonline.com [prochemonline.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. gelest.com [gelest.com]
- 7. cmu.edu [cmu.edu]
- 8. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Zirconium(IV) tert-butoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Zirconium(IV) tert-butoxide, a moisture-sensitive and combustible liquid commonly used in materials science and catalysis. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is a combustible liquid and vapor that can cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory irritation.[2][3]
| Hazard Classification | Description |
| Flammable liquids | Category 3[4] |
| Skin corrosion/irritation | Causes skin irritation[2][3] |
| Serious eye damage/eye irritation | Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to ensure handler safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or glasses[2] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin | Nitrile or rubber gloves, lab coat, or apron[2] | Wear protective clothing to prevent skin exposure.[1] Remove contaminated clothing immediately.[4][5] |
| Respiratory | Approved respirator (e.g., Type A Filter of sufficient capacity, dust mask type N95)[1] | Use in a well-ventilated area.[1][2] A respirator is necessary if ventilation is inadequate.[6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical due to its reactivity with moisture and air. Always handle this compound under an inert atmosphere, such as nitrogen or argon.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of an emergency, follow these procedures:
| Incident | First Aid Measures | Fire Fighting Measures | Accidental Release Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[2] | ||
| Skin Contact | Wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.[2] | ||
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, administer oxygen.[2] If not breathing, give artificial respiration.[2] Seek medical attention.[2] | ||
| Ingestion | Do not induce vomiting.[2] Rinse mouth with water.[7] Seek immediate medical attention.[2] | ||
| Fire | Use alcohol-stable foam, dry chemical powder, carbon dioxide, or water spray for large fires.[1][2] Wear full protective clothing and a self-contained breathing apparatus.[1][2] | ||
| Spill | Remove all ignition sources.[1] Ventilate the area.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a labeled container for disposal.[2] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection : Collect waste in clearly labeled, sealed containers.[1]
-
Disposal Regulations : Dispose of the waste in accordance with all local, state, and federal regulations.[1][2] Contact a licensed professional waste disposal service.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. prochemonline.com [prochemonline.com]
- 3. Zirconium (IV) t-Butoxide - ProChem, Inc. [prochemonline.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. chempoint.com [chempoint.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
